Technical Guide: Measuring Proteasome Trypsin-Like Activity with Boc-Leu-Arg-Arg-AMC
[1] Executive Summary This technical guide details the application of Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) for the quantification of proteasome proteolytic activity.[1] Specifically designed for the trypsin-like (T-L) activ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the application of Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) for the quantification of proteasome proteolytic activity.[1] Specifically designed for the trypsin-like (T-L) activity associated with the
2 subunit of the 20S proteasome core, this fluorogenic substrate allows for real-time kinetic monitoring.[1] This document is structured for researchers requiring high-fidelity data, emphasizing buffer chemistry, thermodynamic stability, and rigorous control validation.
Part 1: Scientific Foundation & Mechanism[1]
Mechanism of Action
The ubiquitin-proteasome system (UPS) relies on the 20S core particle, a barrel-shaped complex containing three distinct catalytic activities.[1][2] Boc-LRR-AMC is a synthetic peptide substrate engineered to probe the trypsin-like specificity.[3]
Substrate Architecture: The peptide sequence Leucine-Arginine-Arginine (LRR) mimics the cleavage motif preferred by the
2 subunit.[1] The N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group to prevent degradation by aminopeptidases.[1]
Fluorogenic Release: The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC) via an amide bond.[1] In its conjugated state, the AMC fluorophore is quenched (low quantum yield).[1]
Enzymatic Event: The
2 subunit nucleophilically attacks the amide bond between the C-terminal Arginine and the AMC moiety. This cleavage releases free AMC, which exhibits a high quantum yield fluorescence shift.[1]
Maintains physiological pH.[1] HEPES is preferred for temperature stability over Tris.
MgCl
5 mM
Essential cofactor for ATP hydrolysis (if measuring 26S) and structural stability of the 20S core.[1]
DTT or -ME
1 mM
Maintains the reducing environment required for the active site threonine residues.
ATP
0.5–2 mM
Required for 26S: Necessary for 19S cap assembly and substrate unfolding. Optional for 20S: Not required for latent 20S activity.
SDS (Optional)
0.02% – 0.05%
Artificial Activator: Low concentrations open the -ring gate of the 20S core in vitro, mimicking PA28 activator binding.[1] Warning: Excess SDS (>0.1%) denatures the complex.[1]
Glycerol
10%
Stabilizes the protein complex during freeze-thaw cycles and long incubations.
Specificity Controls
To validate that the observed signal is proteasome-derived and not from off-target proteases (e.g., cathepsins, calpains), specific inhibitors must be used.[1]
Epoxomicin (Specific): Irreversible inhibitor of the proteasome.[1] Highly specific.
MG-132 (Broad): Reversible peptide aldehyde.[1] Inhibits proteasome but also calpains and cathepsins at high concentrations.
Control Reaction: Activity = (Rate
) - (Rate).
Part 3: Step-by-Step Protocol
Experimental Workflow Diagram
Figure 2: Standardized workflow for high-throughput proteasome activity screening.
Detailed Methodology
Step 1: Sample Preparation
Harvest Cells: Wash cells 2x with cold PBS to remove serum proteases.
Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.5, 5 mM MgCl
, 1 mM DTT, 2 mM ATP, 0.5% NP-40 or 0.025% Digitonin).
Note: Do not use strong detergents like SDS or Triton X-100 > 1% during lysis, as they disrupt the 26S complex.[1]
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Quantification: Determine protein concentration (BCA Assay). Normalize samples to 0.5–1.0 mg/mL.
Check purity of Boc-LRR-AMC. If high, repurify or buy fresh.[1]
Non-Linear Kinetics
Substrate depletion
Reduce protein amount or increase substrate concentration.
Low Signal
Quenching / Inner Filter
Dilute lysate. Ensure lysis buffer doesn't absorb at Ex/Em.
No Inhibition
Wrong Inhibitor
Ensure Epoxomicin or MG-132 is used. PMSF does not inhibit proteasomes efficiently.
References
Kisselev, A. F., & Goldberg, A. L. (2005).[1] Monitoring proteasome activity in purified samples and whole cells. Methods in Enzymology, 398, 364-378.[1]
Enzo Life Sciences. (n.d.).[1] Proteasome Activity Assay Kit Manual. Enzo Life Sciences Technical Literature.
Cayman Chemical. (n.d.).[1] Boc-LRR-AMC Product Information. Cayman Chemical Product Insert.
Bar-Nun, S., & Glickman, M. H. (2012).[1] Proteasomal assays: from test tubes to live cells. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1823(11), 2023-2037.[1]
Precision Fluorometry: Optimizing Trypsin-Like Proteasome Activity Assays using Boc-LRR-AMC
Executive Summary & Mechanism of Action The measurement of trypsin-like proteolytic activity is a cornerstone of ubiquitin-proteasome system (UPS) research.[1] While the chymotrypsin-like activity (measured via Suc-LLVY-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
The measurement of trypsin-like proteolytic activity is a cornerstone of ubiquitin-proteasome system (UPS) research.[1] While the chymotrypsin-like activity (measured via Suc-LLVY-AMC) often garners the most attention, the trypsin-like (T-L) activity —mediated primarily by the
subunit of the 20S proteasome—is a critical determinant of protein degradation specificity and a growing target for therapeutic intervention.[1]
This guide details the deployment of Boc-Leu-Arg-Arg-AMC·HCl (Boc-LRR-AMC) , a fluorogenic tripeptide substrate.[1] Unlike generic trypsin substrates, the Leu-Arg-Arg (LRR) sequence is optimized to fit the S1, S2, and S3 pockets of the proteasome's
site, providing superior specificity over mono-arginine substrates.[1]
Chemical Mechanism
The assay relies on the hydrolysis of the amide bond between the C-terminal Arginine and the 7-Amino-4-methylcoumarin (AMC) reporter.[1]
Quenched State: When attached to the peptide, AMC's electron density is pulled into the amide bond, significantly quenching its fluorescence.[1]
Active State: Upon cleavage by the
subunit, free AMC is released.[1] The restoration of the amine group's lone pair electrons allows for strong fluorescence (Excitation: ~380 nm, Emission: ~460 nm).[1]
Figure 1: Mechanism of fluorogenic signal generation via proteasomal cleavage.[1]
Experimental Design & Critical Parameters
Success with Boc-LRR-AMC requires strict control over buffer chemistry and kinetic parameters.[1] The most common source of error is ignoring the pH dependence of the AMC fluorophore.
Buffer Chemistry
The proteasome is a large, unstable complex.[1] The buffer must maintain the complex's structural integrity while facilitating enzymatic turnover.
Component
Concentration
Purpose
Senior Scientist Insight
Tris-HCl (pH 7.5)
20–50 mM
Buffering
HEPES is an acceptable alternative.[1] Avoid phosphate buffers if downstream assays involve phosphorylation.[1]
NaCl
50 mM
Ionic Strength
Mimics physiological tonicity.[1] High salt (>200 mM) can dissociate regulatory particles (19S).[1]
MgCl₂
5 mM
Co-factor
Essential if measuring 26S (ATP-dependent) activity.[1] Optional for 20S core.[1]
DTT or TCEP
1 mM
Reducing Agent
Critical. Prevents oxidation of active site cysteines and maintains proteasome stability.
EDTA
0.5 mM
Chelator
Scavenges heavy metals that quench fluorescence.[1]
Glycerol
10%
Stabilizer
Optional.[1] Helps stabilize the enzyme during long kinetic reads.
The pH/Sensitivity Trade-off
The Problem: The pKa of free AMC is approximately 7.8. At the physiological pH of the proteasome assay (pH 7.5), AMC is only partially ionized, meaning you are not capturing its maximal fluorescence intensity.[1]
The Solution:
Kinetic Mode (Recommended): Measure at pH 7.5. The signal is lower, but you capture the rate of reaction in real-time.
Endpoint Mode: Stop the reaction with high pH buffer (e.g., 100 mM Sodium Carbonate, pH 10).[1] This maximizes the signal but sacrifices kinetic linearity data.
Step-by-Step Protocol
Phase 1: Reagent Preparation[1]
Substrate Stock (1000X): Dissolve Boc-LRR-AMC to 50 mM in high-grade DMSO.
Storage: Aliquot into small volumes (e.g., 10 µL) and store at -20°C. Avoid freeze-thaw cycles; moisture entry causes spontaneous hydrolysis.[1]
AMC Standard Stock: Prepare 10 mM free AMC in DMSO for the standard curve.
Assay Buffer: Prepare fresh. Add DTT/TCEP immediately before use.[1]
Phase 2: The Kinetic Assay
Target Final Volume: 100 µL per well (96-well black plate).
Lysate/Enzyme Addition:
Add 50 µL of diluted cell lysate (typically 5–20 µg total protein) or purified 20S proteasome (0.5–1 µg) to the wells.[1]
Control: Include a "Buffer Blank" (50 µL buffer, no enzyme) to account for spontaneous substrate hydrolysis.[1]
Inhibitor Pre-incubation (Validation Step):
For validation wells, add Epoxomicin (specific) or MG-132 (general) at 10–20 µM.[1]
Incubate at 37°C for 15 minutes before adding substrate. This ensures the active site is blocked.
Substrate Initiation:
Dilute the 50 mM Substrate Stock to 100 µM (2X) in the Assay Buffer.[1]
Add 50 µL of the 2X Substrate to all wells (Final conc: 50 µM ).[1]
Note: 50 µM is generally near the
for the subunit, ensuring linear velocity.
Measurement:
Immediately place in a pre-warmed (37°C) fluorescence plate reader.[1]
Settings: Ex 380 nm / Em 460 nm.
Mode: Kinetic read, every 60 seconds for 45–60 minutes.[1]
Figure 2: Experimental workflow for kinetic validation.
Data Analysis & Validation
Crucial: Do not report raw RFU. Fluorescence units are arbitrary and vary by instrument gain. You must convert to pmol AMC / min / mg protein .[1]
The AMC Standard Curve
Prepare a dilution series of free AMC in the exact same Assay Buffer used for the reaction (0, 0.1, 0.5, 1, 5, 10 µM).[1]
Reduce enzyme concentration or increase substrate concentration (up to 100 µM).[1]
Signal Quenching
Inner Filter Effect
Colored compounds in the lysate/drug library are absorbing the light. Perform a "spike-in" control with free AMC to check for quenching.[1]
Low Signal
pH Mismatch
If signal is too low at pH 7.5, consider switching to Endpoint Mode and adding pH 10 Stop Solution.[1]
References
Kisselev, A. F., et al. (1999).[1][6] Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown.[1][6] Molecular Cell.[1][6]
Cayman Chemical. Boc-LRR-AMC Product Information & Spectra.[1][1]
Blackburn, C., et al. (2010).[1] Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the beta5 subunit. Biochemical Journal.[1]
Physical and chemical properties of Boc-Leu-Arg-Arg-Amc-HCl
Technical Monograph: Boc-Leu-Arg-Arg-AMC[1][2]·HCl Physicochemical Profiling and Assay Optimization for Protease Research Executive Summary Boc-Leu-Arg-Arg-AMC[1][2][3][4][5][6]·HCl (Boc-LRR-AMC) is a high-specificity fl...
Physicochemical Profiling and Assay Optimization for Protease Research
Executive Summary
Boc-Leu-Arg-Arg-AMC[1][2][3][4][5][6]·HCl (Boc-LRR-AMC) is a high-specificity fluorogenic substrate designed for the quantification of trypsin-like serine protease activity.[1][2] It is widely utilized in ubiquitin-proteasome system (UPS) research to monitor the trypsin-like activity of the 20S proteasome core , as well as for profiling Kallikreins (KLKs) and Kex2 endoproteases .[1][2]
This guide synthesizes the physicochemical constraints, mechanistic actions, and optimized experimental protocols required to utilize this substrate with high reproducibility. Unlike generic protocols, this document focuses on the causality behind buffer choices, solvent effects, and kinetic validation.[2]
Physicochemical Profile
The utility of Boc-LRR-AMC relies on the specific cleavage of the amide bond between the C-terminal Arginine and the fluorogenic 7-amino-4-methylcoumarin (AMC) reporter.[1][2]
Impurities often include free AMC, which causes high background fluorescence (blank noise).[1][2]
Mechanistic Action & Specificity[2]
Boc-LRR-AMC acts as a "silent" substrate.[1] The amide linkage between the C-terminal Arginine and the AMC moiety quenches the fluorescence of the coumarin ring via electron delocalization.
The Reaction:
Recognition: The enzyme (e.g., 20S Proteasome
2 subunit) recognizes the basic Leu-Arg-Arg motif.[1][2]
Hydrolysis: The catalytic triad of the protease attacks the carbonyl carbon of the Arg-AMC bond.
Release: Free AMC is liberated. The removal of the electron-withdrawing peptide chain restores the push-pull electron system of the coumarin, resulting in a massive increase in quantum yield.
Diagram 1: Enzymatic Hydrolysis Pathway
Caption: Kinetic pathway of Boc-LRR-AMC cleavage. Fluorescence signal is proportional to [AMC] release.
Optimized Experimental Protocol
Trustworthiness Warning: Many protocols fail due to "Solvent Shock"—adding high % DMSO stock directly to sensitive enzymes. This protocol utilizes an intermediate dilution step to protect enzyme kinetics.
Duration: Read every 60 seconds for 30–60 minutes at 37°C.
Diagram 2: Assay Workflow Logic
Caption: Workflow designed to minimize DMSO interference and maximize signal linearity.
Data Analysis & Troubleshooting
The Inner Filter Effect (IFE)
Problem: At high concentrations (>200 µM), the substrate itself may absorb the excitation light (380 nm) or re-absorb the emission, leading to a non-linear signal drop-off.[1][2]
Solution: Always perform a Substrate Titration (10 µM to 500 µM) to find the linear range.[1][2] If the signal plateaus or drops at high concentrations, you have hit the IFE limit.
Calibration (Crucial)
Raw Fluorescence Units (RFU) are arbitrary. To report "Specific Activity" (pmol/min/mg), you must run a standard curve of free AMC (0.1 µM – 10 µM) under the exact same buffer and pH conditions.[1][2] AMC fluorescence is pH-dependent; it is significantly lower at acidic pH.
Specificity Control
To confirm the signal is from the Proteasome (and not other proteases), pre-incubate a control well with MG-132 (a potent proteasome inhibitor) or Epoxomicin .[1][2] The signal should drop to near-zero.
References
UBPBio. (n.d.).[1][2] Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Protocol. Retrieved from [Link]
Technical Guide: Boc-Leu-Arg-Arg-AMC-HCl Solubility, Stability, and Assay Optimization
Executive Summary Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a high-specificity fluorogenic substrate widely used to assay trypsin-like proteasome activity (specifically the 2 subunit of the 20S/26S proteasome) and Kex2 endopr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a high-specificity fluorogenic substrate widely used to assay trypsin-like proteasome activity (specifically the
2 subunit of the 20S/26S proteasome) and Kex2 endoprotease activity. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the fluorophore, free 7-amino-4-methylcoumarin (AMC) is released, generating a quantifiable fluorescent signal.
While the arginine residues confer some hydrophilicity, the presence of the hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the coumarin moiety creates a solubility paradox. Improper handling leads to micro-precipitation, erratic fluorescence baselines, and false-negative IC
data. This guide defines the optimal solubility protocols, stability constraints, and experimental workflows to ensure data integrity.
Physicochemical Profile
Understanding the molecular architecture is the first step to mastering solubility.
Although the hydrochloride salt form suggests water solubility, the hydrophobic Boc group and AMC fluorophore often cause the molecule to form colloidal aggregates in pure aqueous buffers at high concentrations (>1 mM). Always establish the primary stock in an organic solvent.
Methanol: Soluble (Not recommended for long-term storage due to potential transesterification or evaporation)
Water: Variable. While the salt can dissolve up to 50 mg/mL in acidic conditions, it is prone to "crashing out" upon pH adjustment to neutral assay conditions.
Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare a stable, high-concentration master stock.
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents condensation, which degrades the peptide.
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.
Calculation: For 5 mg of Boc-LRR-AMC (MW 773.76), add 129
L of DMSO to achieve ~50 mM.
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.
QC Check: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.
Aliquot: Immediately dispense into single-use aliquots (e.g., 10–50
L) in light-protective amber tubes.
Workflow Visualization
The following diagram illustrates the critical path from lyophilized powder to assay well, emphasizing the prevention of freeze-thaw cycles.
Figure 1: Optimal workflow for preparing and handling Boc-LRR-AMC stock solutions to maintain stability.
Stability & Storage
Peptide-AMC substrates are sensitive to hydrolysis (spontaneous cleavage) and photobleaching.
State
Temperature
Shelf Life
Conditions
Solid (Lyophilized)
-20°C
2 Years
Desiccated, Dark
DMSO Stock
-80°C
6 Months
Sealed, Dark
DMSO Stock
-20°C
1 Month
Sealed, Dark
Aqueous Working Sol.
4°C / RT
< 4 Hours
Prepare Fresh
Critical Stability Risks:
Hygroscopicity: The HCl salt attracts moisture. Wet DMSO stocks will hydrolyze the amide bond, releasing free AMC and causing high background fluorescence.
Photostability: AMC is light-sensitive. Always use amber tubes or wrap containers in foil.
Boc-LRR-AMC is a substrate for the trypsin-like activity of the proteasome.[1][2][5][6] The enzyme cleaves the bond between Arginine (Arg) and the AMC fluorophore.
Figure 2: Enzymatic hydrolysis mechanism. The release of AMC results in a signal detectable at 460 nm.[2][7]
Standard Assay Protocol (96-well Plate)
Buffer Preparation:
20 mM Tris-HCl (pH 7.5)
1 mM EDTA
1 mM DTT (Add fresh; essential for proteasome stability)
Note: Avoid high salt (>100 mM NaCl) if possible, as it may affect proteasome gating, though the substrate itself tolerates it.
Substrate Dilution:
Thaw a 50 mM DMSO aliquot.
Dilute 1:1000 into the Reaction Buffer to create a 50 µM Working Solution .
Tip: Keep the final DMSO concentration < 1% in the well to avoid enzyme inhibition.
Plate Setup:
Blank: 100 µL Buffer + Substrate (No Enzyme). Checks for spontaneous hydrolysis.
Control: 100 µL Buffer + Enzyme (No Substrate). Checks for intrinsic autofluorescence.
Sample: Enzyme/Lysate + Substrate.
Kinetic Read:
Pre-incubate plate at 37°C for 10 minutes.
Add Substrate to start reaction.
Measure Fluorescence (
) every 60 seconds for 30–60 minutes.
Troubleshooting & Quality Control
Issue: High Background Fluorescence (t=0)
Cause: Spontaneous hydrolysis in the stock solution due to moisture or age.
Solution: Check the raw fluorescence of the "Blank" well. If it exceeds 10% of the maximum signal of a positive control, discard the stock and purchase fresh powder.
Issue: Precipitation upon Dilution
Cause: "Salting out" effect when diluting high-concentration DMSO stock directly into cold, high-salt buffer.
Solution: Dilute the DMSO stock into a small volume of room-temperature water or low-salt buffer first, vortex, and then add to the final reaction mix.
(typically 20-50 µM for proteasomes) but not so high that it quenches fluorescence.
References
MedChemExpress. "Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) Datasheet." MedChemExpress. Accessed February 2026. Link
Bachem. "Boc-Leu-Arg-Arg-AMC[5][6] · 2 HCl Product Specifications." Bachem. Accessed February 2026. Link
UBPBio. "Proteasome Substrate Boc-LRR-AMC Protocol." UBPBio. Accessed February 2026. Link
Kisselev, A. F., et al. "The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites." Journal of Biological Chemistry, vol. 278, no. 38, 2003, pp. 35869-35877.
Storing and handling Boc-Leu-Arg-Arg-Amc-HCl powder
An In-Depth Technical Guide to the Storage and Handling of Boc-Leu-Arg-Arg-Amc-HCl Powder This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Storage and Handling of Boc-Leu-Arg-Arg-Amc-HCl Powder
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective storage, handling, and application of the fluorogenic peptide substrate, Boc-Leu-Arg-Arg-Amc-HCl. The protocols and mechanistic explanations herein are designed to ensure the integrity of the compound and the reproducibility of experimental outcomes.
Understanding the Reagent: A Molecular Overview
Boc-Leu-Arg-Arg-Amc-HCl is a highly specific substrate designed for the real-time monitoring of protease activity.[1] Its structure is meticulously crafted for this purpose, consisting of several key components:
Peptide Sequence (Leu-Arg-Arg): This tripeptide sequence is recognized and cleaved by enzymes with trypsin-like activity, which preferentially cut after basic amino acid residues like Arginine (Arg).[2][3] The presence of two adjacent arginine residues enhances its specificity for certain proteases, most notably the 20S proteasome.[4][5]
Fluorophore (7-amino-4-methylcoumarin, AMC): AMC is a fluorescent reporter group. When it is attached to the peptide via an amide bond, its fluorescence is significantly quenched.[6][7] Enzymatic cleavage of this bond liberates free AMC, resulting in a substantial increase in fluorescence that can be quantitatively measured.[8][9]
N-terminal Protecting Group (tert-butyloxycarbonyl, Boc): The Boc group is an acid-labile protecting group that masks the N-terminal α-amino group of the leucine residue.[10][11] This prevents unwanted side reactions and ensures the stability of the peptide during synthesis and storage.[12][]
Hydrochloride Salt (HCl): The peptide is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[14]
This substrate is particularly valuable for assaying the trypsin-like activity of the 20S proteasome, a key component of the cellular machinery for protein degradation.[4][15][16]
Long-Term Storage of Lyophilized Powder
The integrity of Boc-Leu-Arg-Arg-Amc-HCl begins with its proper storage in its lyophilized (freeze-dried) powder form. Lyophilization removes water, rendering the peptide significantly more stable than when in solution.[4][17]
Parameter
Recommendation
Rationale
Temperature
-20°C to -80°C
Lower temperatures slow down potential degradation pathways. Storing at -80°C is optimal for long-term stability, potentially for years.[4][18]
Environment
Desiccated, protected from light
The lyophilized powder is hygroscopic (readily absorbs moisture). Moisture can lead to hydrolysis and degradation. AMC is a light-sensitive fluorophore.[4][18][19]
Container
Original sealed vial
The manufacturer's vial is designed to protect the contents from moisture and air.
Expert Insight: While storage at -20°C is acceptable, for peptides intended for use over several months or years, -80°C is the preferred temperature to minimize any risk of gradual degradation. Always use a manual defrost freezer to avoid the temperature fluctuations associated with frost-free cycles, which can be detrimental to the peptide's stability.
Reconstitution of Boc-Leu-Arg-Arg-Amc-HCl
Reconstitution is the critical process of dissolving the lyophilized powder into a suitable solvent to create a stock solution.[12] This step requires meticulous attention to detail to prevent contamination and ensure the peptide is fully solubilized without aggregation.
Choice of Solvent: A Mechanistic Perspective
The choice of solvent is dictated by the physicochemical properties of the peptide. Boc-Leu-Arg-Arg-Amc-HCl has both hydrophobic (Boc, Leu) and hydrophilic/charged (Arg, Arg, HCl) components.
Solvent
Recommendation
Rationale and Considerations
Dimethyl Sulfoxide (DMSO)
Primary recommendation.
DMSO is a powerful, polar aprotic solvent that can effectively dissolve a wide range of organic molecules, including peptides with both hydrophobic and hydrophilic regions. It readily disrupts the intermolecular forces that can lead to aggregation.[4][20] Causality: The Boc group and leucine residue are hydrophobic, while the two arginine residues are strongly basic and hydrophilic. DMSO's ability to act as both a hydrogen bond acceptor and to solvate nonpolar groups makes it ideal. Caveat: DMSO is highly hygroscopic. Always use fresh, anhydrous-grade DMSO to avoid introducing water, which can affect peptide stability.[20]
5% Acetic Acid in Water
Alternative for specific applications.
The acidic nature of this solvent ensures that the arginine side chains are fully protonated, increasing the overall positive charge of the peptide and promoting solubility through electrostatic repulsion.[2][5] Causality: This can be a useful alternative if DMSO is incompatible with the downstream assay. However, the stability of the peptide in an acidic aqueous environment for extended periods may be a concern.
Step-by-Step Reconstitution Protocol
This protocol is designed to be a self-validating system, minimizing common errors such as contamination and incomplete solubilization.
Workflow for Reconstitution
Caption: A validated workflow for the reconstitution of lyophilized peptide substrates.
Equilibration: Allow the vial of lyophilized powder to come to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.
Pelleting: Briefly centrifuge the vial to ensure all the powder is at the bottom. This prevents any loss of material that may be on the cap or walls of the vial.[4]
Solvent Addition: Under sterile conditions, add the calculated volume of high-purity, anhydrous DMSO (or other chosen solvent) to the vial. To avoid aerosolizing the powder, gently dispense the solvent down the side of the vial rather than directly onto the peptide.[17]
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[4] Some peptides may require more time to fully dissolve. If necessary, brief sonication in a water bath can be used, but avoid excessive heating.
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter. An incomplete dissolution will lead to inaccurate concentration calculations and unreliable assay results.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or, for longer-term stability, at -80°C.[4][21] A stock solution in DMSO stored at -80°C should be stable for up to 6 months.[20][21]
Application in Protease Assays: A Mechanistic View
Boc-Leu-Arg-Arg-Amc-HCl is primarily used as a fluorogenic substrate to measure the trypsin-like activity of proteases, especially the 20S proteasome.[4][16]
Mechanism of Fluorescence Generation
Caption: Enzymatic cleavage of Boc-Leu-Arg-Arg-Amc releases free AMC, leading to a detectable fluorescent signal.
The assay principle is based on the change in the electronic environment of the AMC molecule.[6]
Quenched State: In the intact peptide, the amide bond linking AMC to the C-terminal arginine alters the conjugated electron system of the coumarin ring. This results in a molecule with low intrinsic fluorescence.[6][7]
Enzymatic Cleavage: The trypsin-like catalytic site of the proteasome (specifically the β2 subunit in yeast) recognizes and hydrolyzes the peptide bond C-terminal to the arginine residue.[2][15]
Fluorescent State: This cleavage releases free AMC. The restoration of the free amino group on the coumarin ring re-establishes its native electronic configuration, leading to a dramatic increase in fluorescence quantum yield.[8]
The rate of this fluorescence increase is directly proportional to the enzymatic activity under appropriate assay conditions (i.e., when the substrate is not limiting).
Prepare Assay Buffer: A typical buffer is 20 mM Tris, pH 7.1, 50 mM NaCl, and 2 mM β-mercaptoethanol, warmed to 37°C.[4]
Prepare Substrate Working Solution: Dilute the DMSO stock solution of Boc-Leu-Arg-Arg-Amc-HCl into the pre-warmed assay buffer to a final concentration of 50-200 µM.[4][16] It is critical to add the DMSO stock to the buffer (and not the other way around) to avoid precipitation.
Set up Assay Plate: In a 96-well black plate suitable for fluorescence measurements, add your sample (e.g., purified proteasome or cell lysate).
Control Wells: Include a "substrate only" well (buffer + substrate) to measure background fluorescence and a "sample + inhibitor" well (e.g., pre-incubated with MG132) to determine the proportion of fluorescence generated by non-proteasomal proteases.[4]
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every minute for 20-30 minutes) using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[4][5][22]
Troubleshooting and Expert Recommendations
Problem
Potential Cause(s)
Recommended Solution(s)
High Background Fluorescence
Substrate degradation due to improper storage; Contamination of buffer with proteases.
Use fresh aliquots of substrate; Prepare fresh, sterile buffer.
Low or No Signal
Inactive enzyme; Incorrect buffer pH or composition; Peptide aggregation.
Verify enzyme activity with a positive control; Optimize assay buffer; Follow disaggregation protocols if aggregation is suspected.
Precipitate Forms Upon Dilution
Peptide aggregation; Exceeding solubility limit in aqueous buffer.
Ensure the final DMSO concentration is sufficient to maintain solubility (typically <5%); Add the DMSO stock to the buffer while vortexing; Consider using additives like arginine or adjusting pH to increase solubility.[23]
Inconsistent Results
Repeated freeze-thaw cycles of stock solution; Incomplete dissolution of lyophilized powder; Pipetting errors.
Always use fresh aliquots; Ensure complete dissolution before aliquoting; Use calibrated pipettes and proper technique.
Expert Insight on Aggregation: Peptides containing multiple basic residues like arginine can sometimes be prone to aggregation.[24] If you suspect aggregation (e.g., visible precipitate, cloudy solution), you can attempt to disaggregate the stock by adding a small amount of a chaotropic agent or by using specialized solvents, but this should be a last resort as it may affect the assay. The best strategy is prevention through proper reconstitution and handling.[19]
References
Benchchem. (2025). The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Benchchem.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
Tsvetkov, V., et al. (2017). Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome. Journal of Biological Chemistry, 292(9), 3784-3793.
Ault, A. (2004). The 20S proteasome: a molecular machine for controlled proteolysis. Essays in Biochemistry, 40, 1-14.
Proprep. (2024, January 31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.
Orlowski, M., & Wilk, S. (2000). Catalytic activities of the 20 S proteasome, a multicatalytic proteinase complex. Archives of Biochemistry and Biophysics, 383(1), 1-16.
Groll, M., et al. (1997). The catalytic sites of 20S proteasomes and their role in subunit maturation: A mutational and crystallographic study. Proceedings of the National Academy of Sciences, 94(19), 10030-10035.
Reidlinger, J., et al. (1997). Catalytic properties of 26 S and 20 S proteasomes and radiolabeling of MB1, LMP7, and C7 subunits associated with trypsin-like and chymotrypsin-like activities. Journal of Biological Chemistry, 272(40), 24899-24905.
Benchchem. (2025). Troubleshooting aggregation in peptides containing pyroglutamic acid. Benchchem.
Fields, G. B. (2005). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
MedchemExpress. (n.d.).
MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
ResearchGate. (2014, January 16). Why is AMC quenched when attached to a peptide?.
Google Patents. (2013). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.
Powers, E. T., & Murphy, R. M. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 105(12), 3536-3547.
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage.
Fisher Scientific. (n.d.). Bachem Boc-Leu-Arg-Arg-AMC · 2 HCl, Quantity: Each of 1. Fisher Scientific.
Cayman Chemical. (n.d.).
Wang, Y., et al. (2007). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. Molecules, 12(4), 813-822.
Application Note: Kinetic Profiling of Trypsin-like Protease Activity using Boc-Leu-Arg-Arg-AMC
[1] Abstract & Introduction Protease activity quantification is a cornerstone of drug discovery, particularly in the development of inhibitors for the 20S/26S proteasome and Kallikrein-related peptidases . This guide det...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
Protease activity quantification is a cornerstone of drug discovery, particularly in the development of inhibitors for the 20S/26S proteasome and Kallikrein-related peptidases . This guide details the kinetic analysis of trypsin-like serine protease activity using the fluorogenic substrate Boc-Leu-Arg-Arg-AMC[1]·HCl (Boc-LRR-AMC).[1]
Unlike endpoint assays, kinetic analysis allows for the determination of enzymatic parameters (
, , ) and the identification of mechanism-based inhibitors.[1] Upon cleavage of the amide bond between the C-terminal Arginine and the fluorophore, 7-Amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence intensity (Ex 380 nm / Em 460 nm).[1]
Core Applications
Proteasome Profiling: Specifically targeting the
subunit (trypsin-like activity) of the 20S proteasome.[1]
Inhibitor Screening: Determination of
values for covalent and non-covalent inhibitors (e.g., MG132, Bortezomib).
Enzymology: Characterization of Kex2 endoproteases and Kallikrein-5 (KLK5).[1]
Mechanism of Action
The substrate consists of a tripeptide moiety (Leu-Arg-Arg) capped with a t-Butyloxycarbonyl (Boc) group to prevent N-terminal degradation.[1] The specificity for trypsin-like proteases is driven by the dibasic Arg-Arg motif.
Reaction Scheme Visualization
Figure 1: Enzymatic hydrolysis of Boc-LRR-AMC. The protease cleaves the amide bond C-terminal to the Arginine residue, unquenching the AMC fluorophore.
Monochromator preferred; Filter sets 360/460 also valid.
Solubility
DMSO (up to 50 mM)
Insoluble in water. Dilute into buffer only immediately before use.[1]
Storage
-20°C (Desiccated)
Protect from light. Stable in DMSO for 1 month at -20°C.
pKa of AMC
~7.8
Fluorescence is pH dependent. Assay pH < 7.0 requires standard curve correction.
Experimental Protocol
Phase 1: Preparation of Reagents
1. Assay Buffer (Standard Trypsin-like)
Composition: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT (or TCEP).
Expert Insight: DTT is essential if assaying proteasomes to maintain active site thiols, but avoid DTT if testing metal-dependent serine proteases that might be chelated or reduced incorrectly.[1] For pure Trypsin, DTT is unnecessary.
2. Substrate Stock (10 mM)
Dissolve 7.74 mg of Boc-LRR-AMC in 1.0 mL of anhydrous DMSO.
Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Dissolve commercially available 7-Amino-4-methylcoumarin in DMSO.[1] This is mandatory for converting Relative Fluorescence Units (RFU) to product concentration (
).
Phase 2: The AMC Standard Curve (Self-Validation)
Do not skip this step.[1] RFU values are arbitrary and instrument-dependent.
Prepare a dilution series of free AMC in Assay Buffer (not water) to match the pH of the reaction.
Plot RFU (y-axis) vs. Concentration (x-axis).[1] Calculate the slope (RFU/µM).
Phase 3: Kinetic Assay Workflow
Step-by-Step Methodology:
Enzyme Prep: Dilute the protease (e.g., 20S Proteasome) in Assay Buffer to 2x the desired final concentration.[1] Keep on ice.
Inhibitor Control (Optional): If screening, incubate Enzyme (50 µL) with Inhibitor (e.g., MG132, 1 µL) for 15-30 mins at 37°C before adding substrate.[1]
Substrate Prep: Dilute 10 mM DMSO stock into Assay Buffer to create a 2x working solution (e.g., 100 µM for a final of 50 µM).
Note: Keep final DMSO concentration < 2% to avoid enzyme denaturation.
Gain: Set using the 10 µM AMC standard (approx. 80% saturation).
Workflow Visualization
Figure 2: Experimental workflow for kinetic profiling. Critical path involves rapid transfer from substrate addition to the plate reader to capture the initial velocity (
).
Data Analysis & Calculation
Determine Initial Velocity (
)
Extract the slope of the linear portion of the curve (RFU/min).[1]
Formula:
Validity Check: Only use the portion of the curve where
. If the curve plateaus early, the substrate is depleted; repeat with less enzyme.
and , perform the assay at varying substrate concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).[1] Plot vs. and fit to:
[1]
Troubleshooting & Critical Pitfalls
The Inner Filter Effect (IFE)
At high substrate concentrations (>100 µM), the substrate itself may absorb the excitation light (380 nm) or the emitted light, causing an artificial decrease in signal.[1]
Diagnosis: The standard curve bends downwards at high concentrations.
Correction: Keep
. If higher concentrations are needed for high- enzymes, apply a mathematical correction factor based on absorbance:
[1]
Spontaneous Hydrolysis
Boc-LRR-AMC can degrade slowly in alkaline buffers.[1]
Control: Always run a "No Enzyme" control (Buffer + Substrate).[1] Subtract this slope from the enzyme reactions.
Solution: If assaying acidic proteases (e.g., Cathepsins at pH 5.5), you must generate the AMC standard curve at pH 5.[1]5. The fluorescence yield will be lower, so increase the gain on the plate reader.
References
UBPBio. "Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Protocol and Product Sheet." UBPBio Website. Accessed February 2026. [Link]
Kisselev, A. F., et al. (1999).[1][4] "Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown."[1][4] Molecular Cell, 4(3), 395-402.[1] [Link]
Liu, Y., et al. (2015).[1] "Interference with Fluorescence and Absorbance." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]
Harris, J. L., et al. (2000).[1] "Substrate specificity of the human proteasome." Chemistry & Biology, 7(10), 830.[1] (Demonstrates specificity of LRR motif for trypsin-like sites).
Application Notes and Protocols: Continuous Kinetic Assay of Protease Activity with Boc-Leu-Arg-Arg-AMC-HCl
Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a continuous kinetic assay using the f...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a continuous kinetic assay using the fluorogenic substrate Boc-Leu-Arg-Arg-AMC-HCl. We will delve into the core principles of the assay, provide detailed, field-tested protocols for execution and data analysis, and offer robust troubleshooting advice. This guide is designed to ensure scientific integrity and generate reliable, reproducible data for applications ranging from basic enzymology to high-throughput inhibitor screening.
Introduction: The Principle of the Assay
The continuous kinetic assay utilizing Boc-Leu-Arg-Arg-AMC is a highly sensitive method for measuring the activity of proteases with trypsin-like specificity. These enzymes preferentially cleave peptide bonds C-terminal to arginine (Arg) and lysine residues. The substrate itself, Boc-L-leucyl-L-arginyl-L-arginine-7-amino-4-methylcoumarin (Boc-LRR-AMC), is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).
The core principle relies on a phenomenon known as fluorescence quenching. When the AMC fluorophore is covalently attached to the peptide backbone, its fluorescence is suppressed.[1] Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the free AMC is released. This liberation from the quenching environment of the peptide results in a significant increase in fluorescence intensity when excited by light at the appropriate wavelength.[2][3]
The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage, and thus, to the activity of the enzyme under investigation. By monitoring this change in real-time, we can derive crucial kinetic parameters of the enzyme. This method is particularly powerful as it allows for the continuous measurement of product formation without interrupting the reaction.[4]
Boc-LRR-AMC is a well-established substrate for measuring the trypsin-like activity of the 20S and 26S proteasome, a key player in cellular protein degradation.[5][6][7] It is also utilized for other endoproteases with similar substrate specificity, such as the Kex2 endopeptidase.[8]
Diagram 1: Enzymatic Cleavage of Boc-LRR-AMC
Caption: Enzymatic cleavage of Boc-LRR-AMC releases highly fluorescent AMC.
Materials and Reagents
2.1. Equipment
Fluorescence microplate reader with kinetic reading capability, equipped with filters or monochromators for excitation at ~360 nm and emission at ~460 nm.[5][9] The reader should have temperature control, ideally set to 37°C.[10][11]
Black, opaque, flat-bottom 96-well or 384-well microplates.[2][12] Black plates are essential to minimize background fluorescence and light scattering.
Low-retention, sterile pipette tips and multichannel pipettes.
Reagent reservoirs.
Incubator (if the plate reader is not equipped with temperature control).
Desktop centrifuge for spinning down vials.
2.2. Reagents
Boc-Leu-Arg-Arg-AMC-HCl Substrate: (e.g., UBPBio, G3100; Cayman Chemical, 14902). Store as a powder at -20°C, protected from light.[5][10][13]
7-Amino-4-methylcoumarin (AMC): (e.g., Sigma-Aldrich, A9891). For generating a standard curve. Store at -20°C.
Enzyme: Purified enzyme or cell lysate containing the protease of interest (e.g., 20S Proteasome).
Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving substrate and AMC standard.
Assay Buffer: The optimal buffer composition is enzyme-dependent. A common starting point for proteasome activity is 20 mM Tris, 50 mM NaCl, pH 7.1 at 37°C.[5] For other enzymes, consult relevant literature.
Enzyme-Specific Inhibitor (Optional but Recommended): For determining the specificity of the cleavage (e.g., MG132 for proteasome).[2][5][9]
Bovine Serum Albumin (BSA): Can be included in the assay buffer (e.g., 0.01% w/v) to prevent enzyme adsorption to plasticware.
Ultrapure Water.
Experimental Protocols
3.1. Reagent Preparation
10 mM Boc-LRR-AMC Stock Solution:
Briefly centrifuge the vial to pellet the powder.
Aseptically add the appropriate volume of DMSO to create a 10 mM stock solution (Molecular Weight of Boc-LRR-AMC is ~773.8 g/mol ).
Vortex thoroughly to dissolve. Gentle warming in a 50°C water bath may be necessary.[14]
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
1 mM AMC Standard Stock Solution:
Briefly centrifuge the vial.
Dissolve 7-Amino-4-methylcoumarin (MW ~175.19 g/mol ) in DMSO to a final concentration of 1 mM.
Vortex until fully dissolved.
Aliquot and store at -20°C, protected from light.[2][15]
Assay Buffer:
Prepare the desired buffer (e.g., 20 mM Tris, 50 mM NaCl).
Adjust the pH to the optimal value for your enzyme at the intended reaction temperature (e.g., pH 7.1 at 37°C).[5]
Filter sterilize and store at 4°C. Equilibrate to the reaction temperature before use.
3.2. Protocol 1: AMC Standard Curve Generation
Causality: To convert the arbitrary Relative Fluorescence Units (RFU) generated by the instrument into a quantitative measure of product (AMC) concentration, a standard curve is essential.[2][15][16] This allows for the calculation of reaction velocity in terms of moles per unit of time.
Prepare AMC Dilutions: Create a series of dilutions of the 1 mM AMC stock solution in Assay Buffer. A typical concentration range would be 0 to 10 µM.
Plate Loading: Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of a black 96-well plate. Include wells with Assay Buffer only to serve as a blank.
Fluorescence Measurement: Read the fluorescence on the plate reader using the same excitation and emission settings as for the kinetic assay (Ex: ~360 nm, Em: ~460 nm).
Data Analysis:
Subtract the average RFU of the blank wells from the average RFU of each standard.
Plot the background-corrected RFU (y-axis) against the known AMC concentration in µM (x-axis).
Perform a linear regression to obtain the slope of the line (in RFU/µM) and the R² value, which should be >0.98 for a reliable curve. This slope is your conversion factor.
AMC Concentration (µM)
Volume of 100 µM AMC Intermediate Stock (µL)
Volume of Assay Buffer (µL)
Final Volume (µL)
10
10
90
100
8
8
92
100
6
6
94
100
4
4
96
100
2
2
98
100
1
1
99
100
0.5
0.5
99.5
100
0 (Blank)
0
100
100
Table 1: Example dilution scheme for generating an AMC standard curve.
3.3. Protocol 2: Continuous Kinetic Assay
Self-Validation: This protocol incorporates several controls to ensure the observed activity is specific to the enzyme of interest and not an artifact. These include a "no enzyme" control, a "no substrate" control, and an inhibitor control.
Precision Quantitation of Protease Activity: Standard Curve Generation for 7-Amino-4-methylcoumarin (AMC)
Abstract This application note details the rigorous generation of a standard curve for 7-Amino-4-methylcoumarin (AMC), a fluorophore widely used in protease activity assays (e.g., Ubiquitin-AMC, Caspase-AMC). While conce...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the rigorous generation of a standard curve for 7-Amino-4-methylcoumarin (AMC), a fluorophore widely used in protease activity assays (e.g., Ubiquitin-AMC, Caspase-AMC). While conceptually simple, the conversion of Relative Fluorescence Units (RFU) to molar product is frequently a source of experimental error due to the Inner Filter Effect (IFE) , pH-dependent quantum yield , and buffer quenching . This guide provides a self-validating protocol to ensure kinetic data (e.g.,
, ) is calculated with absolute accuracy.
Principle of the Assay
Protease assays typically utilize a non-fluorescent peptide-AMC conjugate. Upon enzymatic cleavage, the amide bond between the peptide C-terminus and the AMC amine group is hydrolyzed, releasing free AMC.
Critical Mechanism: The standard curve must be generated using free AMC (not the substrate) under conditions identical to the enzyme reaction. This accounts for the specific optical properties of the buffer system and the instrument's gain settings.
The following diagram outlines the logical flow from stock preparation to data validation.
Figure 1: End-to-end workflow for generating a validated AMC standard curve. Note the critical step of buffer matching to account for solvent effects.
Materials & Reagents
Component
Specification
Storage
AMC Standard
7-Amino-4-methylcoumarin (Free acid)
-20°C (Dark)
Solvent
Anhydrous DMSO (Dimethyl sulfoxide)
RT
Assay Buffer
Exact buffer used in enzyme assay (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1% BSA)
4°C
Microplate
96-well or 384-well Black (Opaque) plate
RT
Detailed Protocol
Step 1: Preparation of AMC Stock
Dissolve solid AMC in DMSO to create a 10 mM Master Stock.
Note: AMC is hydrophobic.[1] Ensure complete dissolution by vortexing.
Protect from light. This stock is stable for 6 months at -20°C.
Step 2: Intermediate Dilution (Critical for Accuracy)
Do not pipette 0.1 µL volumes directly into the plate. Use an intermediate step.
Dilute the 10 mM Master Stock 1:100 in Assay Buffer to make a 100 µM Working Stock .
Example: 10 µL 10 mM AMC + 990 µL Assay Buffer.
Step 3: Serial Dilution Series
Prepare a concentration range of 0 µM to 10 µM. This covers the linear range of most plate readers.
Standard #
Concentration ()
Preparation Strategy
Std 1
10.0
100 µL of 100 µM Stock + 900 µL Buffer
Std 2
5.0
500 µL Std 1 + 500 µL Buffer
Std 3
2.5
500 µL Std 2 + 500 µL Buffer
Std 4
1.25
500 µL Std 3 + 500 µL Buffer
Std 5
0.625
500 µL Std 4 + 500 µL Buffer
Std 6
0.312
500 µL Std 5 + 500 µL Buffer
Std 7
0.0
Buffer Only (Blank)
Step 4: Plate Layout & Measurement
Pipette 100 µL (or your specific assay volume) of each standard into a Black 96-well plate .
Perform in triplicate .
Gain Adjustment: Place the plate in the reader. Set the Gain/Sensitivity such that the highest standard (10 µM) reads at ~80-90% of the detector's maximum limit (e.g., ~50,000 RFU on a 60,000 max scale).
Why? This maximizes the signal-to-noise ratio without saturating the detector.
Figure 2: Plate map ensuring statistical robustness. Columns 1-3 are standards; remaining wells are for samples.
Technical Considerations (Expertise & Integrity)
A. The Inner Filter Effect (IFE)
At high concentrations (>20 µM), AMC molecules absorb the excitation light before it penetrates the full depth of the well, and re-absorb emitted light. This causes the curve to plateau (flatten) at the top.
Action: If your
value drops below 0.98, remove the highest concentration points. Do not force a linear fit through a saturated curve.
B. pH Sensitivity (The "Hidden" Variable)
AMC fluorescence is highly pH-dependent.[2] The pKa of the leaving group is approximately 7.5.
Mechanism: At acidic pH (< 6.0), the protonated form dominates, which has significantly lower fluorescence quantum yield.
Protocol Rule: The standard curve buffer must match the assay buffer pH exactly (
). You cannot use a "universal" standard curve for assays running at different pH levels.
C. Buffer Quenching
Certain additives quench fluorescence:
DTT/BME: Reducing agents can slightly alter signal.
DMSO: High % DMSO shifts the spectral peak. Keep DMSO constant (e.g., if your library screening uses 2% DMSO, your standard curve must contain 2% DMSO).
Data Analysis & Calculation
Background Subtraction: Calculate the average RFU of the Blank (0 µM) wells and subtract this value from all other standard wells.
Plotting: Plot
(Y-axis) vs. AMC Concentration (, X-axis).
Regression: Perform a linear regression (
). Since we subtracted the blank, the intercept should be close to zero.
Slope Calculation: The slope (
) is your Conversion Factor (RFU/).
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Non-linear (plateau at high conc.)
Inner Filter Effect or Detector Saturation
Reduce max concentration to 5 µM; Lower Gain.
High Background in Blank
Contaminated Buffer or Plate Autofluorescence
Use fresh buffer; Ensure black plates are used (not clear).
Application Note: High-Throughput Inhibition Screening of Trypsin-like Proteases using Boc-Leu-Arg-Arg-AMC
[1] Determination and Kinetic Analysis[1] Abstract & Introduction Protease inhibition is a cornerstone of modern drug discovery, particularly for targets involved in protein turnover and processing. Boc-Leu-Arg-Arg-AMC (...
Protease inhibition is a cornerstone of modern drug discovery, particularly for targets involved in protein turnover and processing. Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a highly specific fluorogenic substrate designed to target trypsin-like serine proteases .[1] While widely recognized as the gold-standard substrate for the trypsin-like activity of the 20S/26S Proteasome , it is also effectively cleaved by Kallikreins (e.g., KLK5) and Kex2/Furin-like proprotein convertases that recognize basic residues (Arg-Arg) at the P1 and P2 positions.[1]
This guide provides a rigorous, standardized protocol for utilizing Boc-LRR-AMC in inhibitor screening assays (
determination). Unlike generic protocols, this document addresses critical kinetic parameters—specifically the relationship between substrate concentration () and the Michaelis constant ()—to ensure assay sensitivity to competitive inhibitors.[1]
Kallikrein Profiling: Screening inhibitors for KLK5 and related peptidases.
Off-Target Liability Testing: Ensuring clinical candidates do not inadvertently inhibit housekeeping proteases.
Assay Principle
The assay relies on the fluorogenic release of 7-Amino-4-methylcoumarin (AMC).[1][2] The tripeptide Boc-Leu-Arg-Arg serves as the recognition sequence.[1] In its conjugated form, the AMC fluorophore is in a quenched, low-fluorescence state due to the amide bond with the C-terminal Arginine.
Upon enzymatic cleavage by a trypsin-like protease, the amide bond is hydrolyzed, releasing free AMC. This results in a significant increase in fluorescence intensity, measurable at Excitation ~360-380 nm and Emission ~440-460 nm .[1]
Figure 1: Enzymatic hydrolysis mechanism of Boc-LRR-AMC. The protease cleaves the amide bond C-terminal to the Arginine residue, liberating the fluorophore.
Material Preparation & Handling[1][3][4][5]
Substrate Stock Solution
Boc-LRR-AMC is hydrophobic.[1] Proper dissolution is critical to avoid precipitation during the assay.
Concentration: Prepare a 10 mM to 50 mM master stock.
Storage: Aliquot and store at -20°C. Protect from light.
Expert Tip: Avoid freeze-thaw cycles >3 times.[1] If the solution turns slightly yellow, verify background fluorescence; free AMC may have degraded the stock.
Assay Buffer Selection
The buffer system dictates enzyme stability. Choose based on your specific target:
Target Protease
Recommended Buffer Composition
Additives
20S Proteasome
20 mM HEPES (pH 7.5), 0.5 mM EDTA
0.03% SDS (activator) or PA28
Kallikreins/Trypsin
50 mM Tris-HCl (pH 7.5), 150 mM NaCl
10 mM CaCl, 0.01% Triton X-100
Furin/Kex2
100 mM HEPES (pH 7.5), 1 mM CaCl
0.5% Triton X-100, 1 mM -ME
Note on DTT: Avoid high concentrations (>1 mM) of reducing agents if your inhibitor relies on disulfide bridges or if the protease contains critical disulfides.
Experimental Protocol: Inhibitor Screening (
)
Determination of
(Pre-requisite)
Do not skip this step. To detect competitive inhibitors effectively, the substrate concentration
Colored compounds absorb excitation/emission light. Run a control: Add free AMC to the inhibitor solution and measure fluorescence. If signal decreases vs. buffer, apply IFE correction factors.
: Negative control (Inhibitor or No Enzyme).[1][5]
Target: Z' > 0.5 is excellent.
References
UBPBio. (n.d.).[1] Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Fluorogenic Substrate. Retrieved from [Link][1]
Liu, Y., et al. (1999).[1] Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Biomolecular Screening. (Contextualized via PMC). Retrieved from [Link]
Part 1: Frequently Asked Questions - The Fundamentals of Buffer Selection
An Application Scientist's Guide to Buffer Selection and Troubleshooting for Boc-Leu-Arg-Arg-AMC Protease Assays Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Buffer Selection and Troubleshooting for Boc-Leu-Arg-Arg-AMC Protease Assays
Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to help you navigate the critical choices in buffer selection for assays utilizing the fluorogenic substrate Boc-Leu-Arg-Arg-AMC HCl. As your partner in research, we aim to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.
This section addresses the most common questions regarding the setup of a successful Boc-Leu-Arg-Arg-AMC assay.
Q1: What is the primary function of a buffer in my Boc-LRR-AMC assay?
The buffer is the most critical component of your assay's environment. Its primary role is to maintain a stable pH, as the activity of the target enzyme is highly dependent on pH.[1][2] Enzymes are proteins whose three-dimensional structure, particularly at the active site, is held together by a network of ionic and hydrogen bonds. Changes in pH alter the ionization state of amino acid residues, which can disrupt these bonds, change the enzyme's conformation, and drastically reduce or eliminate its catalytic activity.[2][3] The optimal pH is the point at which the enzyme exhibits maximum activity.[1]
Q2: What enzyme am I likely studying with Boc-LRR-AMC, and what is its optimal pH?
Boc-Leu-Arg-Arg-AMC is a fluorogenic substrate specifically designed for enzymes that cleave after arginine residues, characteristic of trypsin-like serine proteases .[4][5] A primary application for this substrate is measuring the trypsin-like activity of the 20S and 26S proteasome.[6][7][8]
Trypsin and related enzymes generally exhibit maximal activity in a slightly alkaline environment, typically between pH 7.0 and 9.0 .[1][9] For example, bovine trypsin's optimal pH range is often cited as 7.8-8.7.[1][10] However, the precise optimum can vary based on the specific enzyme, its source, and the assay temperature. For proteasome activity, a pH of 7.1 at 37°C has been effectively used.[7][11]
Q3: Which specific buffers do you recommend for this assay?
Based on the required pH range and common laboratory practice, two buffers are highly recommended:
Tris-HCl (Tris(hydroxymethyl)aminomethane): This is the most common buffer for trypsin-like protease assays. It has a pKa of ~8.1 at 25°C, making it an excellent choice for maintaining a pH between 7.5 and 9.0.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): With a pKa of ~7.5 at 25°C, HEPES is ideal for assays requiring a pH between 7.0 and 8.0. It is often favored in cell-based applications due to lower toxicity compared to Tris.
Critical Consideration: The pH of Tris buffers is highly sensitive to temperature changes. A Tris buffer prepared to pH 8.0 at 25°C will drop to ~pH 7.4 at 37°C. It is imperative to pH the buffer at the intended reaction temperature .[9]
Buffer
pKa (at 25°C)
Useful pH Range
Key Considerations
Tris-HCl
~8.1
7.5 - 9.0
pH is highly temperature-dependent. Economical and widely used.
HEPES
~7.5
7.0 - 8.0
pH is less sensitive to temperature changes. More expensive than Tris.
PBS (Phosphate-Buffered Saline)
~7.2
6.5 - 7.5
Can inhibit some enzymes. Prone to precipitation with divalent cations (e.g., Ca²⁺). Generally not the first choice unless specifically required.
Q4: What is the role of ionic strength, and should I include salts like NaCl?
Ionic strength, primarily determined by the salt concentration in your buffer, is a crucial secondary parameter. While high concentrations of monovalent salts (>100 mM NaCl) can inhibit trypsin activity, moderate levels are often beneficial.[12]
A common starting point is 20-50 mM NaCl .[7][11] This moderate salt concentration helps to mimic physiological conditions, prevent non-specific protein aggregation, and can stabilize the enzyme's structure. However, the optimal ionic strength is enzyme-dependent and should be determined empirically if you are characterizing a novel protease.
Q5: My protocol suggests adding DTT or β-mercaptoethanol. Is this necessary?
Additives like dithiothreitol (DTT) or β-mercaptoethanol (β-ME) are reducing agents. Their inclusion is critical if your target enzyme's activity depends on a free cysteine residue in its active site. A specific protocol for proteasome activity using Boc-LRR-AMC recommends the inclusion of 2 mM β-ME.[7][11] These agents maintain a reducing environment, preventing the oxidation of critical thiol groups.
However, if your enzyme is stabilized by disulfide bonds, adding a reducing agent could be detrimental, leading to denaturation and loss of activity. Always consult the literature for your specific enzyme of interest.
Part 2: Troubleshooting Guide - Solving Common Assay Problems
This section provides solutions to specific issues you may encounter during your experiments.
Q6: Why is my background fluorescence (no-enzyme control) so high?
High background fluorescence masks the true signal and severely limits the sensitivity of your assay. This is a common and solvable problem.
Potential Cause 1: Substrate Degradation. Boc-LRR-AMC can degrade over time due to improper storage, exposure to light, or repeated freeze-thaw cycles, leading to the spontaneous release of the fluorescent AMC molecule.[13]
Solution: Upon receipt, dissolve the substrate in a suitable solvent like DMSO to create a concentrated stock solution.[11][14] Aliquot this stock into single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[6][15] Always prepare fresh working dilutions of the substrate for each experiment.
Potential Cause 2: Contaminated Reagents. Buffers prepared with contaminated water or from old stock can contain fluorescent impurities or microbial proteases.
Solution: Use high-purity, nuclease-free water and freshly prepared buffers. Filter-sterilize your final assay buffer using a 0.22 µm filter as a best practice.
Potential Cause 3: Autofluorescence. Your test compound or biological sample (e.g., cell lysate) may be intrinsically fluorescent at the excitation/emission wavelengths of AMC (Ex/Em: ~360/460 nm).[16][17]
Solution (Self-Validation): Run parallel control wells containing the assay buffer and your sample/compound but without the Boc-LRR-AMC substrate . The signal from this well represents the intrinsic fluorescence of your sample, which should be subtracted from your experimental wells.
Q7: I'm seeing very little or no increase in fluorescence. What could be wrong?
This indicates a lack of enzymatic activity. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for low/no assay signal.
Step 1: Verify Enzyme Activity. The most common culprit is an inactive enzyme. Ensure it has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[13] Run a positive control with a known active protease (like trypsin) to confirm that the substrate and buffer system are working.
Step 2: Verify Buffer Conditions. As discussed, incorrect pH is a primary reason for low activity.[13] Double-check that the buffer was pH-adjusted at the correct temperature. Consider performing a pH titration experiment (e.g., testing your assay at pH 7.0, 7.5, 8.0, 8.5) to find the empirical optimum for your system.
Step 3: Confirm Substrate Suitability. While Boc-LRR-AMC is a good substrate for many trypsin-like proteases, some enzymes may have very specific substrate sequence requirements. Consult the literature to confirm that your specific protease of interest is known to efficiently cleave this substrate.[7]
Q8: My results are inconsistent between replicate wells. How can I improve precision?
High variability can invalidate your results. The issue almost always lies in the experimental setup.
Potential Cause 1: Pipetting Inaccuracy. Small volumes of concentrated enzyme or substrate are particularly prone to error.
Solution: Ensure your pipettes are calibrated. When preparing dilutions, use serial dilutions rather than single, large dilution steps. When adding reagents to the plate, ensure the pipette tip is below the liquid surface to prevent splashing.
Potential Cause 2: Substrate Precipitation. The Boc-LRR-AMC substrate is first dissolved in DMSO and then diluted into the aqueous assay buffer.[14] If the final DMSO concentration is too low or the substrate concentration is too high, it can precipitate, leading to inconsistent availability in the wells.
Solution: Ensure the substrate is fully dissolved in the buffer before dispensing. A final DMSO concentration of 1-2% is generally well-tolerated by most enzymes and helps maintain substrate solubility.
Potential Cause 3: Temperature Gradients. If the assay plate is not uniformly equilibrated to the reaction temperature, wells on the edge may react at a different rate than wells in the center.[13]
Solution: Allow all reagents and the microplate to equilibrate to the assay temperature (e.g., 37°C) for at least 15-20 minutes before starting the reaction by adding the final component (usually the enzyme or substrate).
Part 3: Protocols and Workflows
Protocol 1: Preparation of a Standard Tris-Based Assay Buffer
This protocol describes the preparation of a general-purpose buffer suitable for many trypsin-like proteases.
Reagents:
Tris base (Tris(hydroxymethyl)aminomethane)
Sodium Chloride (NaCl)
Hydrochloric Acid (HCl), 1 M solution
High-purity, deionized water
Procedure:
Weigh Reagents: For 1 L of buffer (50 mM Tris, 50 mM NaCl), weigh out 6.06 g of Tris base and 2.92 g of NaCl.
Dissolve: Add the reagents to ~800 mL of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.
Adjust Temperature: Place the beaker in a water bath set to your intended assay temperature (e.g., 37°C). Allow the buffer to equilibrate for at least 30 minutes.
Calibrate pH Meter: Calibrate your pH meter at the assay temperature using appropriate standards.
Adjust pH: While monitoring the temperature and stirring, slowly add 1 M HCl dropwise until the pH reaches your desired value (e.g., 8.0). Be patient, as adding acid too quickly can cause you to overshoot the target pH.
Final Volume: Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to exactly 1 L.
Sterilization & Storage: For long-term storage, filter-sterilize the buffer through a 0.22 µm filter and store it at 4°C.
Workflow 2: Decision-Making for Buffer Optimization
When working with a new enzyme or setting up an assay for the first time, a systematic approach to buffer selection is key.
Caption: A systematic workflow for optimizing your assay buffer.
References
National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Link]
Promega Connections. What's In YOUR Protein? Optimizing Protease Digestions to Get the Inside Scoop. [Link]
Nedelkov, D., et al. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory. Clinical Biochemistry. [Link]
Turek-Etienne, T. C., et al. Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays. Journal of Biomolecular Screening. [Link]
Chemistry LibreTexts. The Effect of pH on Enzyme Kinetics. [Link]
ResearchGate. Effect of ionic strength and inactivation pH on the stability of... [Link]
Study.com. Effect of pH on Enzyme Activity. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Incubation Time for Fluorogenic Proteasome/Protease Assays
Application Scientist: Dr. A. Vance, Senior Field Applications Specialist
Last Updated: February 22, 2026[1]
Core Directive: The Kinetic Imperative
Welcome to the technical support center. You are likely here because your Z-factors are low, your standard curves are non-linear, or your inhibition data is inconsistent.
When working with Boc-Leu-Arg-Arg-AMC-HCl (a fluorogenic substrate targeting the trypsin-like activity of proteasomes, specifically the
subunit of the 20S core), "incubation time" is not a static variable—it is a dynamic window defined by enzyme velocity ().[1]
The Golden Rule: You must measure fluorescence while the reaction rate is constant. If you incubate too long, you enter the "substrate depletion" or "product inhibition" phase, rendering your data invalid for
Dilute the Enzyme: Reduce enzyme concentration by 2-fold or 4-fold. This extends the linear time window.
Check Substrate Concentration: Ensure [Substrate]
. If [S] is too low, depletion happens instantly.[1]
Issue 2: "I see high background fluorescence in my blank wells."
Diagnosis: Free AMC Contamination or Autofluorescence.
The Science: Boc-LRR-AMC can hydrolyze spontaneously over time, especially in basic buffers (pH > 8.[1]0) or if the stock solution has degraded.
Solution:
Check the purity of your AMC substrate (HPLC > 98%).[2][3]
Fresh Stock: Do not use freeze-thawed DMSO stocks > 1 month old.
pH Check: Ensure buffer pH is 7.0–7.5. AMC fluorescence is pH-dependent (higher at basic pH), but so is spontaneous hydrolysis.[1]
Issue 3: "My
values shift when I change incubation time."
Diagnosis: The "Cheng-Prusoff" violation.
The Science:
values are only constant if measured at initial velocity ().[1] If you incubate until the reaction nears completion, you are measuring equilibrium, not rate, which masks the potency of competitive inhibitors.
Solution: Strictly limit incubation to the linear phase determined in Section 3.
Quantitative Reference Table: Common Parameters
Parameter
Recommended Range
Why?
Excitation / Emission
380 nm / 460 nm
Peak fluorescence for free AMC (7-amino-4-methylcoumarin).[1][2][4][3]
Substrate Conc. ([S])
20 – 50 µM
Typically near for 20S proteasome.[1] Balancing signal vs. inner filter effect.
Incubation Time
30 – 60 min (Kinetic)
Allows calculation of slope ().[1] Avoid single-point reads if possible.
Temperature
37°C
Physiological optimum for mammalian proteasomes.
Z-Factor (Screening)
> 0.5
Indicates a robust assay window suitable for drug screening.[1]
Frequently Asked Questions (FAQs)
Q: Can I use an endpoint assay (single read) instead of kinetic?A: Yes, but only after validating linearity. If you choose a 60-minute endpoint, you must prove that the reaction is linear up to at least 70 minutes. If the reaction slows down at minute 40, your 60-minute read underestimates the activity.
Q: What is the Inner Filter Effect (IFE) and does it affect this assay?A: Yes. IFE occurs when the substrate or a colored inhibitor absorbs the excitation light (380 nm) or emission light (460 nm).
Detection: If doubling the substrate concentration results in less than double the fluorescence (in the absence of enzyme), you have IFE.
Fix: Use lower substrate concentrations (< 50 µM) or smaller path-length plates (low-volume 384-well).[1]
Q: Why do I need SDS in my buffer for 20S proteasome assays?A: The 20S core particle is latent (closed gate). Low concentrations of SDS (0.03%) artificially open the gate, allowing the Boc-LRR-AMC substrate to enter the catalytic chamber. Without SDS (or the PA28 activator), the signal will be negligible.
National Institutes of Health (NIH). Assay Guidance Manual: Interference with Fluorescence and Absorbance. (Authoritative guide on IFE and artifacts). Available at: [Link]
Technical Support Center: Boc-Leu-Arg-Arg-AMC-HCl Assay Optimization
Subject: Troubleshooting Compound Interference in Fluorogenic Protease Assays Executive Summary & System Overview You are likely using Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) to assay trypsin-like activity , specifically in th...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Compound Interference in Fluorogenic Protease Assays
Executive Summary & System Overview
You are likely using Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) to assay trypsin-like activity , specifically in the 20S proteasome , Kex2 endoprotease , or trypsin itself.
This assay relies on a specific mechanism: the enzyme cleaves the amide bond between the Arginine and the AMC (7-amino-4-methylcoumarin) moiety.
The Core Problem: The excitation/emission maxima of AMC (Blue/UV region) overlap significantly with the absorbance and fluorescence spectra of many small-molecule drug candidates. This leads to high rates of False Positives (Autofluorescence) and False Negatives (Inner Filter Effect) .
Diagnostic Guide: Why is my data compromised?
Use this decision matrix to identify the specific interference mechanism affecting your Boc-LRR-AMC assay.
Symptom A: Signal is abnormally high (False Activation)
Potential Cause 1: Compound Autofluorescence.
Mechanism:[2][3] Many library compounds contain aromatic rings that fluoresce in the blue range (460 nm), mimicking free AMC.
Verification: Measure the compound in buffer without enzyme. If RFU is high, it's autofluorescence.
Potential Cause 2: Biological Contamination.
Mechanism:[2][3] Boc-LRR-AMC is susceptible to cleavage by non-target proteases (e.g., Macropain/Proteasome contamination in crude lysates).
Verification: Use a specific inhibitor (e.g., MG132 for proteasome) to confirm signal specificity.
Symptom B: Signal is abnormally low (False Inhibition)
Potential Cause 1: Inner Filter Effect (IFE). [2][4]
Mechanism:[2][3] The compound absorbs light at the excitation (380 nm) or emission (460 nm) wavelength, "stealing" photons before they reach the detector.
Verification: Measure the UV-Vis absorbance of the compound at 380 nm and 460 nm. If OD > 0.1, IFE is present.[2]
Potential Cause 2: Fluorescence Quenching.
Mechanism:[2][3] The compound collides with the excited AMC fluorophore and dissipates its energy non-radiatively.
Verification: Add free AMC standard to the compound. If fluorescence drops compared to buffer control (and Absorbance is low), it is quenching.
Visualizing Interference Mechanisms
The following diagram maps the physical pathways where compounds interfere with the Boc-LRR-AMC signal.
Figure 1: Optical and chemical interference pathways in AMC-based proteolytic assays.
Technical Protocols & Solutions
Protocol A: Inner Filter Effect (IFE) Correction
When to use: When a "hit" compound is colored (yellow/orange) or has high UV absorbance.
Principle: Corrects the observed fluorescence (
) based on the compound's absorbance () at excitation () and emission () wavelengths.[2][5]
Prepare Compound: Dilute compound to the assay concentration in assay buffer.
Measure Absorbance: Using a UV-Vis spectrophotometer (or pathlength-corrected plate reader), measure
(380 nm) and (460 nm).
Note: Subtract the buffer blank absorbance.
Calculate Correction Factor:
Use the simplified equation for microplates:
Validation: If the corrected signal (
) restores the activity to near-control levels, the compound is a false positive inhibitor (optical interferer).
Protocol B: Kinetic Read vs. Endpoint
When to use: To eliminate Autofluorescence and Compound Precipitation artifacts.
Rationale: Autofluorescence is usually constant (static background), whereas enzyme activity changes over time.
Parameter
Endpoint Assay
Kinetic Assay (Recommended)
Measurement
Single read at time
Multiple reads (e.g., every 2 min for 30 min)
Data Output
Total RFU
Slope (RFU/min)
Autofluorescence
Additive error (High background)
Eliminated (Slope is unaffected by constant offset)
Sensitivity
Moderate
High
Step-by-Step:
Mix Enzyme and Compound. Incubate 15 min.
Add Boc-LRR-AMC substrate to initiate reaction.
Immediately place in plate reader.
Read Ex/Em 380/460 nm every 60-120 seconds for 30-60 minutes.
Calculate the Slope (V) of the linear portion of the curve.
Compare
vs .
Frequently Asked Questions (FAQ)
Q1: My Boc-LRR-AMC substrate precipitates when added to the assay buffer.
Answer: This substrate is hydrophobic.
Solution: Ensure the stock is dissolved in high-quality DMSO (50 mM).
Protocol: Do not add the DMSO stock directly to the well. Prepare a 2X Intermediate in assay buffer (vortex immediately) and add that to the enzyme. Final DMSO concentration should be <5% (check enzyme tolerance).
Q2: Can I use this substrate for cell lysates?
Answer: Yes, but specificity is a major concern.
Risk: Lysates contain many proteases.
Fix: You must use a specific inhibitor control. For example, if assaying Proteasome 20S, run a parallel well with MG132 (Proteasome Inhibitor).
Calculation: Specific Activity = (Total Activity) - (Activity + MG132).
Q3: Why does the background signal increase over time even without enzyme?
Answer: Spontaneous hydrolysis.
Cause: High pH (>8.5) or nucleophilic buffer components (e.g., high thiols/DTT) can chemically cleave the AMC ester/amide bond.
Fix: Maintain pH 7.0–8.0. If using DTT, keep concentration <1 mM if possible, or prepare fresh.
Troubleshooting Logic Flow
Use this flowchart to standardize your team's response to anomalous data.
Figure 2: Step-by-step troubleshooting logic for validating hits in Boc-LRR-AMC assays.
References
Simeonov A, Davis MI. Interference with Fluorescence and Absorbance.[6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2015. Available from: [Link]
Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. 2010;14(3):315-324. Available from: [Link]
UBPBio. Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Product Protocol. UBPBio Website. Available from: [Link]
How to control for non-enzymatic hydrolysis of Boc-Leu-Arg-Arg-Amc-HCl
A Guide to Controlling Non-Enzymatic Hydrolysis in Protease Assays Welcome to the technical support guide for Boc-Leu-Arg-Arg-AMC-HCl (Boc-LRR-AMC), a principal fluorogenic substrate for measuring the trypsin-like activi...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Controlling Non-Enzymatic Hydrolysis in Protease Assays
Welcome to the technical support guide for Boc-Leu-Arg-Arg-AMC-HCl (Boc-LRR-AMC), a principal fluorogenic substrate for measuring the trypsin-like activity of proteases such as the 20S proteasome.[1][2] This document provides in-depth troubleshooting guides and best practices to help you identify, control, and correct for non-enzymatic hydrolysis of the substrate, ensuring the accuracy and sensitivity of your experimental results.
Part 1: Understanding the Challenge: The Spontaneous Release of AMC
Boc-Leu-Arg-Arg-AMC is designed to be a dark substrate, where the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide sequence.[3] Enzymatic cleavage at the C-terminal side of the Arginine residue liberates free AMC, which produces a strong fluorescent signal (Excitation: ~360-380 nm / Emission: ~440-460 nm).[1] This reaction is the basis for quantifying enzyme activity.
However, the amide bond linking the peptide to AMC can also be broken non-enzymatically through hydrolysis. This spontaneous degradation leads to the release of free AMC, creating a background signal that is independent of enzyme activity.[4] If uncontrolled, this phenomenon can mask the true enzymatic signal, reduce assay sensitivity, and lead to the misinterpretation of kinetic data.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding substrate stability.
Q1: What exactly is non-enzymatic hydrolysis of Boc-Leu-Arg-Arg-AMC?A: It is the chemical breakdown of the substrate in your assay buffer without the involvement of a protease. The primary reaction is the cleavage of the amide bond between the C-terminal arginine and the AMC fluorophore, resulting in background fluorescence. This is a common issue with fluorogenic peptide substrates and is influenced heavily by assay conditions.[4]
Q2: My "no-enzyme" control wells show a high and rising fluorescent signal. Is this due to non-enzymatic hydrolysis?A: Yes, this is the classic sign of significant non-enzymatic hydrolysis. A properly designed experiment must always include a "substrate + buffer" control to measure this background rate.[4][5] The rate of fluorescence increase in this control represents the rate of non-enzymatic hydrolysis under your specific assay conditions.
Q3: What are the primary factors that accelerate substrate degradation?A: The stability of Boc-LRR-AMC is primarily affected by:
pH: The rate of hydrolysis can be pH-dependent. For example, a related substrate, Boc-Leu-Gly-Arg-AMC, shows optimal activity at pH 9.0, but extreme pH values can promote chemical instability.[6][7]
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6][8]
Buffer Composition: Certain buffer species can influence substrate stability.[7][9]
Improper Storage: Repeated freeze-thaw cycles and extended storage of reconstituted substrate can lead to significant degradation over time.[2][4][10]
Q4: How should I store the Boc-Leu-Arg-Arg-AMC substrate to ensure its integrity?A: Proper storage is critical. Both the lyophilized powder and dissolved stock solutions require specific conditions to minimize degradation. See Table 1 below for a summary.
Table 1: Recommended Storage and Handling Conditions for Boc-Leu-Arg-Arg-AMC
Prepare fresh for each experiment from a thawed DMSO stock.[4] Do not store.
Part 3: In-Depth Troubleshooting and Validating Protocols
This section provides detailed, protocol-driven solutions to common experimental problems arising from non-enzymatic hydrolysis.
Issue: Persistently High Background Fluorescence
High background fluorescence is the most direct consequence of substrate instability, which can obscure the signal from low-activity samples and shrink the dynamic range of the assay.
The primary causes are either pre-existing degraded substrate in your stock or ongoing hydrolysis during the assay itself. The following workflow helps diagnose and mitigate this issue.
Caption: Diagram for calculating the corrected enzymatic rate.
Procedure:
Set up all wells as described above in a 96-well plate.
Initiate the reaction by adding the final component (typically the substrate or enzyme, added via a master mix for consistency).
[4]3. Immediately begin kinetic measurement in a plate reader.
Calculation:
a. Calculate the rate (slope) for each well (RFU/min).
b. Average the rates from your replicate "No-Enzyme Control" wells. This is your Rate_NonEnzymatic.
c. For each "Enzyme Reaction Well," calculate the corrected rate:
Corrected Rate = Rate_EnzymeWell - Rate_NonEnzymatic
Use this Corrected Rate for all subsequent analyses, such as determining enzyme kinetics (Kcat, Km) or inhibitor potency (IC50).
[8][12]
By systematically applying these principles of proper storage, buffer optimization, and rigorous background correction, you can effectively control for non-enzymatic hydrolysis of Boc-Leu-Arg-Arg-AMC and generate trustworthy, reproducible data in your protease assays.
References
BenchChem. (2025). Troubleshooting common issues in fluorescent protease assays. BenchChem Technical Support.
Comparative Guide: Boc-Leu-Arg-Arg-Amc-HCl vs. Suc-LLVY-AMC
Executive Summary: The Specificity Distinction In the context of the Ubiquitin-Proteasome System (UPS), Suc-LLVY-AMC and Boc-LRR-AMC are not interchangeable alternatives; they are complementary tools used to profile dist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Specificity Distinction
In the context of the Ubiquitin-Proteasome System (UPS), Suc-LLVY-AMC and Boc-LRR-AMC are not interchangeable alternatives; they are complementary tools used to profile distinct catalytic subunits of the 20S proteasome core.
Suc-LLVY-AMC is the industry "gold standard" for measuring Chymotrypsin-like (CT-like) activity, associated with the
5 subunit . Because the CT-like activity is often the rate-limiting step in protein degradation, this substrate is frequently used as a proxy for total proteasome activity.
Boc-LRR-AMC is a specialized substrate for measuring Trypsin-like (T-like) activity, associated with the
2 subunit .[1] It is essential for differential profiling, particularly when studying proteasome inhibitors that may selectively target one active site over another (e.g., Bortezomib vs. Carfilzomib).
Chemical & Mechanistic Profile
Both substrates utilize the 7-Amino-4-methylcoumarin (AMC) fluorophore.[2][3][4] In their intact state, the amide bond between the C-terminal amino acid and the AMC group quenches fluorescence. Proteolytic cleavage releases free AMC, resulting in a quantifiable blue fluorescence.
Comparative Technical Specifications
Feature
Suc-LLVY-AMC
Boc-Leu-Arg-Arg-Amc-HCl
Full Name
Succinyl-Leu-Leu-Val-Tyr-AMC
t-Butyloxycarbonyl-Leu-Arg-Arg-AMC (HCl salt)
Target Enzyme
Chymotrypsin-like (5 subunit)
Trypsin-like (2 subunit)
Cleavage Site
After Tyrosine (Hydrophobic/Aromatic)
After Arginine (Basic/Positively Charged)
Secondary Targets
Calpains, Chymotrypsin
Trypsin, Kallikreins
Excitation/Emission
380 nm / 460 nm
380 nm / 460 nm
Solubility
DMSO (Stock), Aqueous (Working)
DMSO (Stock), Aqueous (Working)
Typical
~15–30 M (20S Proteasome)
~50–100 M (20S Proteasome)
Signal Intensity
High (Robust signal)
Moderate (Often lower than LLVY)
Biological Context: Proteasome Subunit Targeting
The 20S proteasome is a barrel-shaped complex with three distinct catalytic pairs. To fully characterize a proteasome inhibitor or activator, you must profile multiple subunits.
Diagram 1: Proteasome Catalytic Map
This diagram illustrates the specific targeting of the
-subunits by the respective substrates.
Caption: Suc-LLVY targets the hydrophobic pocket of
5, while Boc-LRR targets the basic pocket of 2.
Experimental Workflow: Self-Validating Protocol
This protocol is designed for 96-well plate formats using cell lysates or purified 20S/26S proteasomes.
Critical Requirement: To ensure scientific integrity, you must run a parallel control with a specific inhibitor (e.g., Epoxomicin or MG-132) to prove the signal is proteasome-derived.
Caption: Subtracting the inhibitor-treated slope removes non-specific protease background noise.
Data Interpretation & Troubleshooting
Calculating Specific Activity
Do not use endpoint readings if possible; kinetic slopes are more accurate.
Calculate the slope (RFU/min) for the linear portion of the curve.
Subtract the Inhibitor Control Slope from the Test Well Slope .
Convert RFU to pmol AMC using your standard curve.
Normalize to total protein (pmol AMC / min / mg protein).
Troubleshooting Guide
Issue
Probable Cause
Solution
High Background in Blank
Substrate degradation or Autofluorescence
Check stock purity. Ensure buffer pH is < 8.0 (AMC hydrolyzes spontaneously at high pH).
Low Signal (Boc-LRR-AMC)
Low 2 activity (common)
Increase lysate concentration. Ensure DTT is fresh (oxidation inactivates proteasome).
No Inhibition with MG-132
Non-proteasomal degradation
The activity is likely from other proteases (e.g., cathepsins). This confirms the "Self-Validating" control worked—the signal was not proteasome-specific.
Precipitation
Substrate insolubility
Ensure final DMSO concentration is < 1%. Dilute substrate into buffer slowly while vortexing.
References
Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity of the 26S proteasome in crude cell lysates. Methods in Enzymology, 398, 364-378.
Context: Establishes the standard protocols for using fluorogenic substrates in lys
Enzo Life Sciences. (n.d.).[10] Product Manual: Suc-LLVY-AMC.
Context: Technical specifications for the chymotrypsin-like substr
A Technical Guide to the Cross-Reactivity of Boc-Leu-Arg-Arg-AMC with Common Proteases
For Researchers, Scientists, and Drug Development Professionals In the intricate world of protease research and drug discovery, the specificity of a substrate is paramount. This guide provides a comprehensive analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease research and drug discovery, the specificity of a substrate is paramount. This guide provides a comprehensive analysis of the fluorogenic substrate Boc-Leu-Arg-Arg-AMC, a tool frequently employed to assay the trypsin-like activity of the 20S proteasome. As a Senior Application Scientist, my goal is to equip you with the technical insights and practical methodologies to understand and evaluate the cross-reactivity of this substrate with other common proteases, ensuring the integrity and accuracy of your experimental findings.
Introduction: The Double-Edged Sword of a "Specific" Substrate
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a synthetic peptide composed of Leucine, two Arginine residues, and a C-terminal 7-amino-4-methylcoumarin (AMC) group. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. Upon proteolytic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released, providing a convenient and sensitive measure of enzymatic activity.
While widely marketed and utilized as a substrate for the trypsin-like (β2) subunit of the 20S proteasome, the inherent nature of its peptide sequence—rich in basic arginine residues—raises a critical question for the discerning researcher: how specific is it, really? The presence of two consecutive arginine residues at the P1 and P2 positions makes it a potential target for a host of other "trypsin-like" serine proteases that recognize and cleave at basic amino acid residues. This guide will delve into the known and potential cross-reactivities of Boc-Leu-Arg-Arg-AMC, providing a framework for its judicious use in your research.
Primary Targets and Known Cross-Reactivities
Boc-Leu-Arg-Arg-AMC is a well-established substrate for several key proteases:
20S Proteasome (Trypsin-like activity): This is the primary intended target of the substrate. The β2 subunit of the proteasome possesses a trypsin-like activity, cleaving after basic residues. Boc-LRR-AMC is frequently used to measure this specific activity in purified proteasome preparations and cell lysates[1][2].
Kex2 Endoprotease (Kexin): This calcium-dependent serine protease, found in yeast, is known to cleave on the carboxyl side of paired basic residues, such as Lys-Arg and Arg-Arg[3][4][5]. Boc-LRR-AMC serves as a good in vitro substrate for Kex2[4][6].
Kallikrein 5 (KLK5): Also known as stratum corneum tryptic enzyme (SCTE), KLK5 is a serine protease with trypsin-like specificity. It has been reported that Boc-Leu-Arg-Arg-AMC is a substrate for KLK5[7].
The structural basis for the recognition of Boc-Leu-Arg-Arg-AMC by these proteases lies in the architecture of their substrate-binding pockets. Trypsin-like serine proteases possess a deep S1 pocket with an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged side chain of arginine or lysine at the P1 position of the substrate. The presence of an additional arginine at the P2 position in Boc-LRR-AMC can further enhance binding to proteases with accommodating S2 pockets.
Figure 1: Schematic of Boc-Leu-Arg-Arg-AMC cleavage by a protease.
Potential Cross-Reactivity with Other Serine Proteases: A Comparative Analysis
Protease
P1 Preference
P2 Preference
Expected Cleavage of Boc-LRR-AMC
Supporting Evidence/Inference
Trypsin
Arg, Lys
Often small or hydrophobic residues
High
Trypsin is the archetypal protease cleaving after basic residues. While the P2 Arg may not be optimal, the strong P1 preference suggests significant cleavage.
Thrombin
Arg
Pro is strongly preferred
Moderate to Low
Thrombin's highly specific S2 pocket has a strong preference for Proline. The presence of Arginine at P2 would likely result in significantly lower catalytic efficiency compared to its preferred substrates[8].
Plasmin
Lys > Arg
Hydrophobic or aromatic residues
Moderate
Plasmin has a broader P2 specificity than thrombin but still does not typically prefer basic residues at this position.
Cathepsin B
Arg, Lys
Often hydrophobic residues
Moderate to High
Cathepsin B is a cysteine protease with trypsin-like specificity and is known to cleave substrates with Arg at P1. Some studies have used Boc-Leu-Arg-Arg-AMC in cathepsin B inhibition assays[9].
Cathepsin L
Arg, Lys
Hydrophobic residues
Moderate
Similar to Cathepsin B, Cathepsin L has a preference for basic P1 residues, but its S2 pocket typically accommodates hydrophobic side chains.
Note: This table provides an inferred cross-reactivity profile based on the known substrate specificities of these proteases. Experimental validation is crucial.
Experimental Workflow for Assessing Cross-Reactivity
To ensure the validity of your results when using Boc-Leu-Arg-Arg-AMC, it is essential to perform a cross-reactivity assessment against relevant proteases in your experimental system. The following protocol provides a robust framework for this evaluation.
Figure 2: Experimental workflow for determining kinetic parameters.
Fluorescence plate reader with kinetic measurement capabilities
Methodology:
Preparation of Reagents:
Substrate Stock Solution: Prepare a high-concentration stock solution of Boc-Leu-Arg-Arg-AMC (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
Protease Stock Solutions: Prepare stock solutions of each protease in their recommended storage buffers. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Assay Buffers: Prepare the optimal assay buffer for each protease to ensure maximal activity. Buffer compositions can vary significantly (e.g., in terms of pH, ionic strength, and presence of cofactors).
Enzyme Activity Assay:
In a 96-well black microplate, add the appropriate assay buffer and the protease to be tested to a final volume of 50 µL. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.
Prepare a serial dilution of the Boc-Leu-Arg-Arg-AMC substrate in the corresponding assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM).
Initiate the reaction by adding 50 µL of the substrate dilution to each well.
Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
Data Analysis:
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
Subtract the background fluorescence from the "no enzyme" control.
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).
Calculate the catalytic efficiency (kcat/Km) for each protease. kcat can be calculated from Vmax if the active enzyme concentration is known (Vmax = kcat * [E]).
Interpreting the Data and Mitigating Cross-Reactivity
A direct comparison of the kcat/Km values will provide a quantitative measure of the substrate's specificity. A significantly higher catalytic efficiency for the intended target (e.g., proteasome) compared to other proteases indicates good specificity.
If significant cross-reactivity is observed, several strategies can be employed to ensure the accuracy of your results:
Use of Specific Inhibitors: Include specific inhibitors for the suspected off-target proteases in your assay. A decrease in signal in the presence of an inhibitor confirms its contribution to the observed activity. For example, when assaying for proteasome activity in a cell lysate, pre-treatment with a specific proteasome inhibitor like MG132 can help differentiate the proteasome's activity from that of other proteases[10][11].
Orthogonal Assays: Employ a different substrate with a distinct peptide sequence to confirm the activity of your target protease.
Enzyme Immunodepletion: If working with complex mixtures, remove the suspected cross-reactive protease using specific antibodies before performing the assay.
Conclusion: A Tool to be Used with Precision
Boc-Leu-Arg-Arg-AMC is a valuable tool for measuring the trypsin-like activity of the 20S proteasome and other proteases that recognize dibasic cleavage sites. However, its utility is directly proportional to the user's understanding of its potential for cross-reactivity. By performing rigorous validation experiments and employing appropriate controls, researchers can confidently utilize this substrate to generate accurate and reproducible data. This guide serves as a starting point for a more critical and informed approach to the use of "specific" protease substrates in your research endeavors.
References
Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(4), 1114–1118.
Enzo Life Sciences. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.
HongTide Biotechnology. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
Hook, V. Y., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2289–2300.
NovoPro. (n.d.). Boc-Leu-Lys-Arg-AMC peptide. Retrieved from [Link]
PeptaNova. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]
You, H., et al. (2014). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PLoS ONE, 9(5), e98046.
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]
Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease.
You, H., et al. (2014). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PLoS ONE, 9(5), e98046.
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]
Hook, V. Y., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2289–2300.
Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue. Journal of Biological Chemistry, 294(4), 1234-1247.
HongTide Biotechnology. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
NovoPro. (n.d.). Boc-Leu-Lys-Arg-AMC peptide. Retrieved from [Link]
PeptaNova. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
Enzo Life Sciences. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
W. C. Breckenridge, and I. H. Wolfe. (1974). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 57(1), 268-272.
W. Hugli, and T. H. Plummer. (1989). A new fluorogenic substrate for thrombin. Thrombosis Research, 54(5), 515-522.
A Researcher's Guide: Juxtaposing Protease Activity and Protein Abundance with Boc-Leu-Arg-Arg-AMC-HCl and Western Blotting
In the intricate world of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, orchestrating a cascade of events through the precise cleavage of their substrates. Understanding...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, orchestrating a cascade of events through the precise cleavage of their substrates. Understanding the regulation and function of these enzymes is paramount for researchers in basic science and drug development. Two powerful, yet fundamentally different, techniques are often employed to interrogate proteases: the fluorogenic activity assay using substrates like Boc-Leu-Arg-Arg-AMC-HCl, and the classic protein detection method of Western blotting.
This guide provides an in-depth comparison of these two indispensable techniques, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore their distinct principles, the types of data they generate, and how, when used in concert, they provide a more complete picture of protease biology.
The Core Distinction: Measuring Action vs. Measuring Presence
At the heart of this comparison lies a critical distinction: the Boc-Leu-Arg-Arg-AMC-HCl assay measures the catalytic activity of a protease, while Western blotting quantifies the amount of the protease protein. This is not a subtle difference; the presence of a protease does not always equate to its activity, which can be tightly regulated by post-translational modifications, endogenous inhibitors, or the cellular microenvironment.[1]
The Boc-Leu-Arg-Arg-AMC-HCl Assay: A Real-Time Window into Protease Function
The Boc-Leu-Arg-Arg-AMC-HCl assay is a type of fluorogenic substrate-based assay.[2] The substrate itself is a synthetic peptide, Boc-Leu-Arg-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. However, when a protease with trypsin-like activity recognizes and cleaves the peptide sequence, the AMC molecule is liberated, resulting in a measurable increase in fluorescence.[3] This assay is particularly useful for studying the trypsin-like activity of the 20S proteasome.[3][4][5]
The key advantage of this method is its ability to provide a real-time, quantitative measure of enzymatic activity. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, allowing for the determination of kinetic parameters.[6]
Western Blotting: A Snapshot of Protease Protein Levels
Western blotting, or immunoblotting, is a widely used technique to detect and semi-quantify a specific protein within a complex mixture, such as a cell lysate.[7][8] The process involves separating proteins by their molecular weight using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest.[9][10] Detection is typically achieved through chemiluminescence or fluorescence, generating a band on the membrane corresponding to the target protein.[7]
While powerful for confirming the presence and relative abundance of a protein, Western blotting provides a static snapshot and does not directly measure the functional state of an enzyme.[11] It is considered a semi-quantitative technique due to inherent variabilities in sample loading, transfer efficiency, and the enzymatic nature of some detection methods.[11]
A Tale of Two Readouts: A Hypothetical Experimental Comparison
To illustrate the complementary nature of these techniques, consider an experiment investigating the effect of a novel compound on a specific cellular protease.
Experimental Scenario: Cells are treated with increasing concentrations of a test compound for 24 hours. Cell lysates are then prepared and analyzed using both the Boc-Leu-Arg-Arg-AMC-HCl assay and Western blotting for the target protease.
Table 1: Hypothetical Comparative Data
Compound Conc. (µM)
Protease Activity (RFU/min)
Normalized Protease Protein Level (Arbitrary Units)
0 (Vehicle)
150.2 ± 8.5
1.00 ± 0.08
0.1
145.8 ± 7.9
1.05 ± 0.10
1
75.1 ± 5.2
1.02 ± 0.09
10
15.6 ± 2.1
0.98 ± 0.11
100
5.2 ± 1.1
0.25 ± 0.04
Interpretation of Results:
The Boc-Leu-Arg-Arg-AMC-HCl assay reveals a dose-dependent decrease in protease activity starting at 1 µM of the compound. This strongly suggests the compound is an inhibitor of the protease's catalytic function.
The Western blot data, however, shows that the total amount of protease protein remains relatively unchanged up to 10 µM. This indicates that the compound's inhibitory effect at these concentrations is not due to a reduction in protease expression or an increase in its degradation.
At the highest concentration (100 µM), a decrease in both activity and protein level is observed, suggesting that at this concentration, the compound may have additional effects, such as inducing protease degradation or inhibiting its synthesis.
This example highlights how combining these two techniques provides a much richer understanding of the compound's mechanism of action than either method could alone.
In the Lab: Detailed Methodologies
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for both the Boc-Leu-Arg-Arg-AMC-HCl assay and Western blotting.
This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.
Diagram 1: Boc-Leu-Arg-Arg-AMC-HCl Assay Workflow
Caption: Workflow for the Boc-Leu-Arg-Arg-AMC-HCl protease activity assay.
Materials:
Boc-Leu-Arg-Arg-AMC-HCl (powder)
Dimethyl sulfoxide (DMSO)
1X Reaction Buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 2 mM β-mercaptoethanol)[12]
Cell lysates prepared in a suitable lysis buffer containing protease inhibitors[13]
Black, clear-bottom 96-well microplate
Fluorescence plate reader with kinetic capabilities
Protocol:
Substrate Preparation:
Prepare a 50 mM stock solution of Boc-Leu-Arg-Arg-AMC-HCl in DMSO. This high concentration stock can be stored at -20°C.[12]
On the day of the experiment, prepare a 2X working solution of the substrate (e.g., 200 µM) by diluting the stock solution in pre-warmed (37°C) 1X Reaction Buffer. Protect from light.[12]
Sample Preparation:
Prepare cell lysates on ice using a lysis buffer appropriate for your experimental system. Crucially, include a protease inhibitor cocktail to prevent non-specific protein degradation.[13]
Determine the total protein concentration of each lysate using a standard method like the BCA assay.[13] This is essential for normalizing the activity data.
Assay Setup:
In a 96-well plate, add your cell lysate samples. A typical volume is 50 µL per well. If using a smaller volume, adjust to 50 µL with 1X Reaction Buffer.[12]
Crucial Control: For each sample, include a parallel well containing the lysate pre-incubated with a specific inhibitor of the protease of interest (if known) or a broad-spectrum protease inhibitor. This will allow you to subtract any non-specific substrate cleavage.[12]
Initiating and Reading the Reaction:
Set up the fluorescence plate reader for a kinetic read at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[3][12]
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.
Immediately begin reading the fluorescence at regular intervals (e.g., every minute) for a period of 20-30 minutes.[12]
Data Analysis:
For each sample, plot the relative fluorescence units (RFU) against time.
Determine the slope of the linear portion of the curve. This slope represents the initial rate of the reaction (RFU/min) and is proportional to the protease activity.[12]
Subtract the slope of the inhibitor-treated control from the corresponding sample to obtain the specific protease activity.
Normalize the specific activity to the total protein concentration of the lysate to account for any differences in sample loading.
Experimental Workflow: Western Blotting for Protease Detection
This protocol provides a general workflow for chemiluminescent detection of a target protease.
Diagram 2: Western Blotting Workflow
Caption: Step-by-step workflow for Western blotting.
Materials:
Cell lysates in lysis buffer with protease inhibitors[13]
Laemmli sample buffer (containing SDS and a reducing agent)
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membrane
Transfer buffer and transfer apparatus
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibody specific to the target protease
HRP-conjugated secondary antibody that recognizes the primary antibody's host species
Enhanced chemiluminescence (ECL) substrate
Imaging system (e.g., CCD camera-based imager)
Protocol:
Sample Preparation:
Prepare cell lysates as described for the activity assay.
Quantify protein concentration using a BCA assay.[13]
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE:
Load the denatured samples into the wells of an SDS-PAGE gel. Include a molecular weight marker to determine the size of the detected protein.
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[10] The choice of membrane may depend on the properties of the target protein.
Blocking:
Incubate the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is critical to prevent non-specific binding of the antibodies to the membrane.
Antibody Incubation:
Incubate the membrane with the primary antibody diluted in blocking buffer (the optimal dilution should be determined empirically) for 1 hour at room temperature or overnight at 4°C.[9]
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
Wash the membrane again as in the previous step to remove unbound secondary antibody.
Detection and Imaging:
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
Capture the chemiluminescent signal using an imaging system. The exposure time may need to be optimized to obtain a clear signal without saturation.
Data Analysis:
Analyze the resulting image to identify the band corresponding to the target protease based on its molecular weight.
To semi-quantify the protein levels, use densitometry software to measure the intensity of the bands. It is essential to normalize the target protein's signal to a loading control (a ubiquitously expressed housekeeping protein like GAPDH or β-actin) to correct for any variations in loading and transfer.
Substrate specificity can be an issue; may be cleaved by multiple proteases.[6]
Does not provide information on enzyme activity.
Conclusion: A Synergistic Approach
Neither the Boc-Leu-Arg-Arg-AMC-HCl assay nor Western blotting is inherently superior; they are complementary techniques that answer different biological questions. The fluorogenic assay provides dynamic, quantitative data on the functional state of a protease, making it ideal for inhibitor screening and kinetic studies. Western blotting offers invaluable information on the amount and size of the protease protein, serving as an essential tool for validating changes in protein expression and confirming the presence of the target enzyme.
For a comprehensive understanding of protease regulation and function, a synergistic approach is often the most powerful. By measuring both activity and abundance, researchers can dissect the complex mechanisms that control protease-mediated cellular processes, paving the way for new therapeutic interventions and a deeper understanding of biology.
References
OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Retrieved from [Link]
Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]
MBL Life Science. (n.d.). The principle and method of Western blotting (WB). Retrieved from [Link]
Wikipedia. (2024, February 19). Western blot. Retrieved from [Link]
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.
StatPearls Publishing. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Retrieved from [Link]
Wang, L., et al. (2013). Single-labeled peptide substrates for detection of protease activity based on the inherent fluorescence quenching ability of Cu2+. Analytical Methods, 5(18), 4749-4754.
Antibodies.com. (2025, September 26). Western Blot: The Complete Guide. Retrieved from [Link]
dianova GmbH. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]
Brunschwig Chemie. (n.d.). 101 western blotting troubleshooting tips. Retrieved from [Link]
UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) - Fluorescent Peptide / Protein Substrates. Retrieved from [Link]
Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]
Powers, S. K., et al. (2014).
Devoy, C., et al. (2024). Synthetic protein protease sensor platform. Frontiers in Bioengineering and Biotechnology, 12, 1369931.
PeptaNova. (n.d.). Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
ResearchGate. (2024, April). Western blot validation of protease-specific cleavage of protease sensors. Retrieved from [Link]
Taylor, S. C., et al. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of Visualized Experiments, (93), e52099.
Virtanen, J., & Hytönen, V. P. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6422.
LabX. (2025, September 26). Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know. Retrieved from [Link]
Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249–273.
Technical Comparison Guide: Boc-Leu-Arg-Arg-AMC and Proteasomal Activity Markers in Protein Degradation Assays
Executive Summary Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a specialized fluorogenic peptide substrate designed to quantify the trypsin-like (T-L) proteolytic activity of the 20S proteasome (specifically the
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) is a specialized fluorogenic peptide substrate designed to quantify the trypsin-like (T-L) proteolytic activity of the 20S proteasome (specifically the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
subunit).
While Suc-LLVY-AMC (Chymotrypsin-like activity) remains the industry "gold standard" for estimating total proteasome degradation capacity, Boc-LRR-AMC provides critical orthogonal data. It is essential for determining the subunit specificity of proteasome inhibitors, analyzing immunoproteasome shifts, and dissecting the complex catalytic machinery of the Ubiquitin-Proteasome System (UPS).
This guide objectively compares Boc-LRR-AMC against alternative substrates and correlates its specific activity with bulk protein degradation events, providing a roadmap for researchers in drug discovery and structural biology.
Mechanism of Action & Biological Context
The 26S proteasome is the ATP-dependent protease responsible for degrading ubiquitinated proteins. Its catalytic core, the 20S CP, contains three pairs of active sites, each with distinct specificity.[1][2] Boc-LRR-AMC targets the basic residue cleavage site (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
).
Proteasome Active Sites and Substrate Specificity[1][2][3][4]
Cleavage of basic residues; modulation of degradation rate.
Caspase-like (C-L)
Acidic (Glu, Asp)
Z-LLE-AMC
Peptidyl-glutamyl peptide hydrolysis.
Visualization: The Proteolytic Workflow
The following diagram illustrates the specific entry of Boc-LRR-AMC into the proteasome core compared to its alternatives.
Caption: Specificity mapping of fluorogenic substrates to 20S proteasome catalytic subunits.
Comparative Analysis: Boc-LRR-AMC vs. Alternatives
Performance Metrics
When selecting a substrate, researchers must balance specificity against sensitivity. The CT-L activity (Suc-LLVY-AMC) is often 2-5x more robust in signal intensity than T-L activity (Boc-LRR-AMC) in mammalian lysates.
Measurement: Read immediately in a fluorescence plate reader at 37°C. Kinetic mode (read every 2-5 min for 60 min).
Analysis: Calculate the slope (RFU/min) of the linear portion. Subtract the Background Control slope from the Total Activity slope to derive Specific T-L Proteasome Activity .
Troubleshooting & Optimization
Low Signal: The T-L site is less active than the CT-L site. Increase protein input (up to 20-50 µ g/well ) or substrate concentration (up to 100 µM).
Non-Linearity: If the curve flattens, substrate depletion has occurred. Use the earlier time points (0-20 min) for calculation.
SDS Activation: For purified 20S proteasomes, 0.03-0.05% SDS is required to open the gate. For 26S (lysates + ATP), SDS should be avoided or kept very low (<0.01%) to maintain 19S cap integrity.
References
National Institutes of Health (PMC). (2021). Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue. Retrieved from [Link]
Personal protective equipment for handling Boc-Leu-Arg-Arg-Amc-HCl
Executive Summary: The Dual-Protection Mandate Audience: Senior Researchers, Lab Managers, and Safety Officers. Handling Boc-Leu-Arg-Arg-Amc-HCl requires a shift in perspective from standard chemical hygiene.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Protection Mandate
Audience: Senior Researchers, Lab Managers, and Safety Officers.
Handling Boc-Leu-Arg-Arg-Amc-HCl requires a shift in perspective from standard chemical hygiene. While the immediate toxicity profile of this fluorogenic peptide substrate is generally classified as an Irritant , the operational risk is twofold:
Personnel Safety: Protection against inhalation of bioactive peptide dust and sensitization.
Assay Integrity (The "Senior Scientist" Insight): This compound is a specific substrate for trypsin and trypsin-like proteases. Human skin is rich in proteases. If your PPE fails to contain you, you will contaminate the substrate, leading to high background fluorescence and false positives in your kinetic assays.
Effective PPE is not just a safety shield; it is a quality control barrier.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the specific hazards associated with the components of the molecule:
Component
Hazard Class
Mechanism of Action
Operational Risk
Peptide Sequence (Boc-Leu-Arg-Arg)
Bioactive / Sensitizer
Mimics biological substrates.
Potential for immune sensitization upon inhalation or skin contact.
Fluorophore (AMC / 7-Amino-4-methylcoumarin)
Irritant
Intercalating agent potential.
Eye and respiratory irritation.[1][2][3][4][5] High fluorescence causes contamination "ghosting."
Salt Form (HCl)
Irritant / Acidic
Lowers pH on mucosal contact.
Irritation to nasal mucosa if dust is inhaled.
Physical State (Lyophilized Powder)
Inhalation Hazard
Fine particulate matter.
High Risk: Static electricity often causes this powder to "fly" during weighing.
Critical Note: Most Safety Data Sheets (SDS) for research peptides list them as "Caution: Substance not fully tested." You must treat this as a potentially bioactive sensitizer.
PPE Selection Matrix
Do not use a "one size fits all" approach. PPE requirements scale with the state of matter.
Table 1: Task-Based PPE Requirements
Protective Gear
Task A: Solid Handling (Weighing, Aliquoting)
Task B: Solution Handling (Pipetting, Assays)
Scientific Rationale
Respiratory
Mandatory: Fume Hood or N95/P2 Mask
Recommended: General Lab Ventilation
Prevents inhalation of airborne peptide dust which can cause sensitization.
Hand Protection
Double-Glove: Nitrile (min 0.11mm)
Single-Glove: Nitrile
Latex contains proteins that can interfere with assays and cause allergies. Double gloving ensures the inner glove remains clean for instrument contact.
Eye Protection
Chemical Goggles (sealed)
Safety Glasses w/ Side Shields
Goggles prevent dust entry; glasses protect against liquid splashes.
Body Protection
Lab Coat (High-neck, cuffed)
Lab Coat (Standard)
Covers skin to prevent shedding of epidermal proteases into the sample.
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for safe handling, integrating both safety and assay protection logic.
Caption: Decision tree for PPE selection based on physical state and solvent compatibility. Note the critical static control step for solids.
Gloves (Pull cuffs over the lab coat sleeves to seal the wrist gap).
Phase 2: Handling the Solid (The Critical Moment)
The Hazard: Boc-Leu-Arg-Arg-Amc-HCl is often a fluffy, electrostatic salt. It tends to "jump" away from spatulas.
The Fix: Use an anti-static gun or a balance ionizer before opening the vial.
Weighing:
Place the balance inside a fume hood or a powder containment enclosure.
Open the vial slowly to prevent pressure changes from puffing dust into the air.
Use a disposable antistatic weighing boat.
Immediately reseal the stock vial. Peptides are hygroscopic; moisture absorption degrades the product.
Phase 3: Decontamination & Doffing
Surface Cleaning: Wipe the balance area with 70% Ethanol or a mild detergent.
Note: If you spill the powder, the AMC group is fluorescent. You can use a handheld UV lamp (365nm) to verify that you have cleaned up all traces of the dust.
Doffing Sequence (To protect you):
Remove gloves (peel from inside out to trap contamination).
Remove goggles (handle by the strap).
Remove lab coat.
Wash hands immediately with soap and water.
Emergency Response
Scenario
Immediate Action
Follow-up
Skin Contact (Powder)
Brush off excess dry powder. Wash with soap and water for 15 mins.[6][11]
Flush with eyewash station for 15 mins. Hold eyelids open.
Seek medical attention.[2][3][4][5][6][9][11][12] Bring SDS.
Inhalation
Move to fresh air immediately.
If breathing is difficult, seek medical help.
Spill (Solution)
Absorb with paper towels. Clean area with 70% Ethanol.
Dispose of waste as chemical hazard.
Disposal Considerations
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Waste bins. Do not use regular trash.[6][9]
Liquid Waste: Solutions containing AMC should be collected in a dedicated solvent/aqueous waste container, labeled with "Fluorogenic Peptide" and "Organic Solvent" (if DMSO/DMF was used).
References
UBPBio. (2018). Material Safety Data Sheet: Boc-Leu-Arg-Arg-AMC. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]